molecular formula C9H12N2O2S B1422713 1,2,3,4-Tetrahydroquinoline-7-sulfonamide CAS No. 1307238-87-4

1,2,3,4-Tetrahydroquinoline-7-sulfonamide

Cat. No.: B1422713
CAS No.: 1307238-87-4
M. Wt: 212.27 g/mol
InChI Key: NQCWWESYXRZFKY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key scaffold for the development of novel therapeutic agents. This compound is recognized for its role as a research tool in the study of enzyme and receptor interactions. It has been identified as an inhibitor of the Alpha-2A adrenergic receptor , making it valuable for neuropharmacological studies related to catecholamine signaling. Furthermore, its structural analog, 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for the synthesis of epinephrine . Studies of these inhibitors provide crucial insights into the molecular recognition properties of PNMT and aid in the development of potential pharmacological probes . The broader 1,2,3,4-tetrahydroquinoline and tetrahydroisoquinoline (THIQ) structural class is a privileged scaffold in drug discovery . Recent research highlights derivatives of this core structure as promising novel RORγ inverse agonists . These compounds have shown potent activity in inhibiting the proliferation of prostate cancer cell lines and suppressing tumor growth in preclinical models, positioning them as valuable leads in oncology research . From a chemical perspective, the compound features a sulfonamide group, which contributes to its moderate aqueous solubility and ability to engage in hydrogen bonding, properties that are crucial for its interactions in biological systems . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCWWESYXRZFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2,3,4-Tetrahydroquinoline-7-sulfonamide: Scaffold Analysis & Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2,3,4-Tetrahydroquinoline-7-sulfonamide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

1,2,3,4-Tetrahydroquinoline-7-sulfonamide (CAS: 1307238-87-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the tetrahydro- derivative offers a distinct three-dimensional topology (puckered aliphatic ring) and an ionizable secondary amine, enhancing solubility and target engagement. This moiety acts as a critical pharmacophore in inhibitors of Ribonucleotide Reductase (RNR) , Carbonic Anhydrase (CA) , and Tubulin polymerization , bridging the gap between flat aromatic intercalators and sp³-rich bioactive fragments.

Physicochemical Profile

The 7-sulfonamide substitution pattern is less common than the 6-isomer, providing unique vector exploration in the solvent-exposed regions of enzyme active sites.

PropertyValue / DescriptorRelevance
IUPAC Name 1,2,3,4-Tetrahydroquinoline-7-sulfonamideOfficial nomenclature
CAS Number 1307238-87-4Unique Identifier
Molecular Formula C₉H₁₂N₂O₂SCore stoichiometry
Molecular Weight 226.29 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~1.12 (Predicted)Favorable CNS/Cell permeability
TPSA 80.6 ŲGood oral bioavailability potential
pKa (Sulfonamide) ~10.1Weakly acidic; H-bond donor
pKa (Sec.[1][2][3] Amine) ~5.0Weakly basic; protonatable at low pH

Synthetic Architectures & Methodologies

Synthesizing the 7-isomer requires overcoming the natural regioselectivity of the tetrahydroquinoline (THQ) ring. Direct electrophilic substitution (e.g., chlorosulfonation) of THQ typically favors the C6 position due to the para-directing effect of the nitrogen lone pair. Therefore, indirect routes or "pre-functionalized" reduction strategies are required for high fidelity.

Strategic Analysis of Synthetic Routes

We evaluate two primary methodologies: (A) The "Reduction-First" Approach (Classical) and (B) The "Reduction-Last" Approach (Modern/High-Fidelity).

Route A: Direct Functionalization (Low Selectivity)
  • Mechanism: Protection of THQ nitrogen (e.g., Acetyl)

    
     Chlorosulfonation.
    
  • Flaw: Even with N-protection, the C6 position remains electronically activated. Obtaining the C7-isomer often requires difficult chromatographic separation from the C6-major product.

Route B: Reduction of Quinoline-7-sulfonamide (Recommended)
  • Mechanism: Synthesis of the fully aromatic quinoline-7-sulfonamide followed by selective reduction of the pyridine ring.

  • Advantage: Regiochemistry is fixed before the reduction step, ensuring 100% isomeric purity.

  • Green Chemistry Variant: Metal-free reduction using Hydrosilanes/B(C₆F₅)₃.

Visualization of Synthetic Logic (DOT Diagram)

Synthesis_Workflow Start Quinoline-7-sulfonyl Chloride Inter1 Quinoline-7-sulfonamide Start->Inter1 Reag1 NH3 / MeOH (Amidation) Prod 1,2,3,4-Tetrahydroquinoline- 7-sulfonamide Inter1->Prod Reag2 H2, Pd/C OR Et3SiH, B(C6F5)3

Caption: Stepwise synthesis via the "Reduction-Last" strategy, ensuring regiochemical integrity of the C7-sulfonamide moiety.

Detailed Experimental Protocol

Objective: Synthesis of 1,2,3,4-Tetrahydroquinoline-7-sulfonamide via Metal-Free Transfer Hydrogenation. Note: This protocol adapts the methodology for quinoline reduction cited in recent green chemistry literature (Gandhamsetty et al., Synlett 2017).

Step 1: Amidation of Quinoline-7-sulfonyl Chloride
  • Reagents: Quinoline-7-sulfonyl chloride (1.0 eq), Ammonia (28% aq. or 7N in MeOH, 5.0 eq), THF (Solvent).

  • Procedure:

    • Dissolve quinoline-7-sulfonyl chloride in THF at 0°C.

    • Dropwise add ammonia solution.

    • Stir at Room Temperature (RT) for 2 hours.

    • Concentrate in vacuo; wash precipitate with water to remove NH₄Cl.

    • Yield: ~90-95% (White solid).

Step 2: Selective Reduction (The Critical Step)

This step selectively reduces the pyridine ring (1,2,3,4-positions) while leaving the benzene ring and sulfonamide intact.

  • Reagents:

    • Substrate: Quinoline-7-sulfonamide (1.0 mmol)

    • Reductant: Triethylsilane (Et₃SiH) (3.0 mmol)

    • Catalyst: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.5 mol%)

    • Solvent: Dichloromethane (DCM) or Toluene (Dry)

  • Workflow:

    • Setup: Flame-dry a 25 mL Schlenk flask under Argon.

    • Addition: Add Quinoline-7-sulfonamide and B(C₆F₅)₃ catalyst.

    • Solvation: Add dry DCM (5 mL).

    • Initiation: Add Et₃SiH dropwise via syringe. Gas evolution (H₂) may be observed.[4]

    • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (the product is more polar and fluorescent).

    • Quench: Add NaHCO₃ (sat. aq.) to neutralize the Lewis acid.

    • Isolation: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane:EtOAc 6:4) to yield the tetrahydro- product.[5][6]

  • Validation (NMR Expectations):

    • Loss of aromatic protons at C2/C3/C4 (~7.5-8.9 ppm).

    • Appearance of aliphatic multiplets: ~3.3 ppm (C2-H), ~2.8 ppm (C4-H), ~1.9 ppm (C3-H).

    • Broad singlet at ~4.0-5.0 ppm (NH amine).

Medicinal Chemistry Applications & SAR

Ribonucleotide Reductase (RNR) Inhibition

The 7-sulfonamide scaffold has been identified in patent literature (e.g., US20200157066A1) as a key pharmacophore for inhibiting RNR, a rate-limiting enzyme in DNA synthesis.[1]

  • Mechanism: The sulfonamide group likely engages in hydrogen bonding with the M2 subunit residues, while the tetrahydroquinoline core mimics the shape of the ribose substrate or stabilizes the inhibitor in a hydrophobic pocket.

  • Therapeutic Utility: Targeted therapy for solid tumors and hematological malignancies.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic "zinc-binding groups" (ZBG) for Carbonic Anhydrases.

  • Selectivity: The bulky bicyclic THQ system provides steric clashes that may prevent binding to the ubiquitous hCA II isoform, potentially offering selectivity for tumor-associated isoforms like hCA IX or XII .

Structure-Activity Relationship (SAR) Map

SAR_Map Core 1,2,3,4-THQ-7-SO2NH2 (Scaffold) N1 N1 Position: Modifiable for PK/Solubility (Alkyl/Acyl/Benzyl groups) Core->N1  Derivatization C7 Sulfonamide (C7): Critical ZBG (Zinc Binding) or H-bond Donor Core->C7  Pharmacophore Ring Aliphatic Ring (C2/C3): Stereocenter introduction (Chirality controls potency) Core->Ring  Topology Arom Aromatic Ring: Lipophilic interactions (Pi-stacking) Core->Arom  Binding

Caption: SAR interaction map highlighting modifiable vectors for lead optimization.

References

  • Patent: Sulfonamide Compound or Salt Thereof. (2020). US Patent App. 2020/0157066 A1. Reference Example F10 (Synthesis of 1,2,3,4-tetrahydroquinoline-7-sulfonamide derivatives for RNR inhibition). Link

  • Gandhamsetty, N., Park, S., & Chang, S. (2017).[7][8] Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(19), 2396-2400. (Methodology for metal-free reduction of quinoline core). Link

  • Ghorab, M. M., et al. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217. (Anticancer SAR of quinoline sulfonamides).[2] Link

  • PubChem Compound Summary. (2024). 1,2,3,4-Tetrahydroquinoline-7-sulfonamide (CID 5226 / CAS 1307238-87-4). Link

Sources

The Multi-Faceted Assault on Cancer: A Technical Guide to the Mechanism of Action of Quinoline-7-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology

The quinoline nucleus, a heterocyclic aromatic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] When coupled with a sulfonamide moiety, this structural motif gives rise to a class of compounds—quinoline-7-sulfonamides and their derivatives—that exhibit potent and diverse anticancer activities.[3] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these compounds exert their therapeutic effects, offering researchers and drug development professionals a comprehensive understanding of their potential in oncology.

The rationale behind the design of quinoline-sulfonamide hybrids lies in the synergistic combination of two pharmacologically active groups. Quinolines are known to inhibit a wide array of cancer-related enzymes, while sulfonamides are recognized for their ability to target key proteins in the tumor microenvironment. This molecular hybridization has yielded compounds with multi-targeted capabilities, capable of simultaneously disrupting several critical pathways essential for cancer cell survival, proliferation, and metastasis. This guide will dissect these mechanisms, providing a detailed overview of the key molecular targets and the downstream signaling cascades affected.

I. Disruption of Oncogenic Signaling: The Role of Kinase Inhibition

A primary mechanism by which quinoline-7-sulfonamides exert their anticancer effects is through the inhibition of various protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

Targeting Receptor Tyrosine Kinases (RTKs)

Many quinoline-based compounds, including those with a sulfonamide group, are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression or mutation of EGFR is a common driver of tumorigenesis in several cancers, including non-small cell lung cancer and breast cancer.[4][5] Quinoline-7-sulfonamides can compete with ATP at the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like the PI3K/Akt and MAPK pathways.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a quinoline-7-sulfonamide derivative against EGFR.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compound (quinoline-7-sulfonamide derivative)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Phospho-specific antibody for detection

    • ELISA plates

    • Plate reader

  • Procedure:

    • Coat ELISA plate wells with the Poly(Glu, Tyr) substrate.

    • Add the recombinant EGFR kinase to the wells.

    • Introduce varying concentrations of the test compound to the wells. A known EGFR inhibitor (e.g., Gefitinib) should be used as a positive control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the appropriate substrate for the enzyme to generate a detectable signal (e.g., TMB for HRP).

    • Measure the signal using a plate reader.

    • Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the EGFR kinase activity.

Inhibition of Non-Receptor Tyrosine Kinases

Beyond RTKs, quinoline-7-sulfonamides have been shown to inhibit non-receptor tyrosine kinases, such as those from the Src and Abl families.[6] These kinases are crucial for cell adhesion, migration, and invasion. By inhibiting these kinases, these compounds can effectively impede the metastatic potential of cancer cells.[6]

Targeting Serine/Threonine Kinases

The inhibitory activity of quinoline-7-sulfonamides extends to serine/threonine kinases, including Aurora kinases A and B. These kinases are essential for proper mitotic progression, and their overexpression is linked to chromosomal instability and aneuploidy, hallmarks of many cancers. Inhibition of Aurora kinases by these compounds leads to mitotic arrest and ultimately, apoptosis. Another important target is the Pim-1 kinase, a proto-oncogene that promotes cell survival and proliferation.[6]

Signaling Pathway: Kinase Inhibition by Quinoline-7-Sulfonamides

G Q7S Quinoline-7-Sulfonamide EGFR EGFR Q7S->EGFR Inhibits Src_Abl Src/Abl Kinases Q7S->Src_Abl Inhibits Aurora_Kinases Aurora Kinases A/B Q7S->Aurora_Kinases Inhibits Pim1 Pim-1 Kinase Q7S->Pim1 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Cell_Adhesion_Migration Cell Adhesion & Migration Src_Abl->Cell_Adhesion_Migration Mitosis Mitotic Progression Aurora_Kinases->Mitosis Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival PI3K_Akt->Cell_Survival MAPK->Cell_Survival Apoptosis Apoptosis Cell_Adhesion_Migration->Apoptosis Leads to Mitosis->Apoptosis Arrest leads to Cell_Survival->Apoptosis Inhibition leads to

Caption: Inhibition of multiple kinases by quinoline-7-sulfonamides disrupts key cancer signaling pathways.

II. Modulating the Tumor Microenvironment: Carbonic Anhydrase Inhibition

The tumor microenvironment is characterized by hypoxia and acidosis, conditions that promote tumor progression and drug resistance. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the acidic extracellular pH of tumors.[7][8] The sulfonamide moiety of quinoline-7-sulfonamides is a well-established zinc-binding group that can effectively inhibit these CA isoforms.[7]

By inhibiting CA IX and XII, these compounds can disrupt the pH regulation in the tumor microenvironment, leading to an increase in extracellular pH and a decrease in intracellular pH. This can sensitize cancer cells to other therapies and inhibit their metastatic potential.

Compound ClassTarget IsoformInhibition Constant (Ki)Reference
Quinoline-based benzenesulfonamideshCA IX5.5 - 116.2 nM[7][8]
Quinoline-based benzenesulfonamideshCA XII8.7 - 88.12 nM[8]

III. Induction of Programmed Cell Death: The Apoptotic Pathway

A significant outcome of the multi-targeted action of quinoline-7-sulfonamides is the induction of apoptosis, or programmed cell death.[1][9] This is achieved through various interconnected mechanisms:

  • Modulation of Bcl-2 Family Proteins: Studies have shown that these compounds can alter the expression of key apoptotic regulators, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein BAX.[10][11]

  • Activation of Caspases: The inhibition of survival pathways and the induction of cellular stress by quinoline-7-sulfonamides can lead to the activation of the caspase cascade, the executioners of apoptosis.

  • Cell Cycle Arrest: By inhibiting kinases like Aurora kinases and modulating cell cycle regulators such as p53 and p21, these compounds can cause cell cycle arrest, which can trigger apoptosis if the cellular damage is irreparable.[10][11]

Experimental Workflow: Apoptosis Detection by Flow Cytometry

G Start Cancer Cells Treatment Treat with Quinoline-7-Sulfonamide Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest and Wash Cells Incubation->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analysis Analyze by Flow Cytometry Stain->Analysis Results Quantify Apoptotic vs. Necrotic vs. Live Cells Analysis->Results

Caption: A streamlined workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.

IV. Other Notable Mechanisms of Action

The versatility of the quinoline-7-sulfonamide scaffold allows for its interaction with other important anticancer targets:

  • DNA Intercalation and Topoisomerase II Inhibition: Some quinoline derivatives have been reported to intercalate into the DNA double helix and inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6]

  • Modulation of Pyruvate Kinase M2 (PKM2): Certain quinoline-8-sulfonamide derivatives have been shown to modulate the activity of the M2 isoform of pyruvate kinase, a key enzyme in cancer cell metabolism.[12] By altering the metabolic state of cancer cells, these compounds can inhibit their growth and proliferation.[12]

  • Inhibition of Tubulin Polymerization: The disruption of the microtubule network is a validated anticancer strategy. Some quinoline derivatives have been designed to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2]

Conclusion and Future Directions

Quinoline-7-sulfonamides represent a promising class of multi-targeted anticancer agents with a diverse and potent range of mechanisms of action. Their ability to simultaneously inhibit key kinases, modulate the tumor microenvironment, and induce apoptosis underscores their potential for overcoming the challenges of drug resistance often associated with single-target therapies. Future research should focus on optimizing the structure of these compounds to enhance their selectivity and potency for specific targets, as well as exploring their efficacy in combination with other anticancer agents. The continued investigation of this privileged scaffold holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. MDPI. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. ResearchGate. Available at: [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. Available at: [Link]

  • FDA approved Anticancer agents of sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. Available at: [Link]

  • Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Semantic Scholar. Available at: [Link]

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC. Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. Semantic Scholar. Available at: [Link]

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed. Available at: [Link]

Sources

Structural and Functional Divergence: A Technical Analysis of THQ vs. THIQ Sulfonamides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds is rarely arbitrary. While both serve as bicyclic, lipophilic spacers, their electronic and geometric properties diverge significantly due to the positioning of the nitrogen atom relative to the fused benzene ring.

This guide analyzes the critical differences between N-sulfonylated THQ and THIQ derivatives. We explore why a medicinal chemist would select one over the other based on vector orientation , metabolic stability , and synthetic accessibility .

Part 1: The Physicochemical Divide

The fundamental difference lies in the chemical nature of the nitrogen atom.

Electronic Character & Basicity
  • THQ (Anilinic Nitrogen): The nitrogen in THQ is directly bonded to the benzene ring. Although the heterocyclic ring is saturated, the nitrogen lone pair retains partial conjugation with the aromatic

    
    -system. This makes the nitrogen less basic  (pKa of conjugate acid 
    
    
    
    5.0–5.6) and less nucleophilic.
  • THIQ (Aliphatic Nitrogen): The nitrogen in THIQ is separated from the benzene ring by a methylene bridge (C1). It behaves as a typical secondary benzylamine . The lone pair is localized, making it more basic (pKa of conjugate acid

    
     9.3–9.5) and highly nucleophilic.
    
Impact on Sulfonylation

The difference in nucleophilicity dictates the synthetic conditions required for N-sulfonylation (formation of the sulfonamide).

FeatureTetrahydroquinoline (THQ)Tetrahydroisoquinoline (THIQ)
Nitrogen Type Alkyl-Aniline (Hybridized sp

/sp

)
Secondary Aliphatic Amine (sp

)
Nucleophilicity LowHigh
Reaction Rate Slower; often requires stronger bases or heatFast; proceeds rapidly with mild bases
pKa (Conjugate Acid) ~5.3~9.3
Electronic Effect Electron-donating to Phenyl ring (via resonance)Inductive effect only (via methylene)

Part 2: Structural Geometry & Vector Analysis

The spatial arrangement of the sulfonamide group (


) relative to the fused phenyl ring is the primary driver for scaffold selection in Structure-Based Drug Design (SBDD).
Conformational Analysis
  • THQ (Half-Chair): The fused benzene ring imposes planarity on atoms C8a-N1-C2-C3. The ring typically adopts a half-chair or sofa conformation. The N-sulfonyl vector projects out of the phenyl plane at a distinct angle, often creating a "kinked" geometry that is rigid.

  • THIQ (Twisted Half-Chair): The THIQ ring is more flexible. It typically exists in an equilibrium of twisted half-chair conformers. The separation of the nitrogen from the rigid phenyl anchor allows the sulfonamide group to sweep a larger conformational volume, offering better "induced fit" potential but higher entropic penalty upon binding.

Vector Logic Diagram

The following diagram illustrates the decision logic for selecting between THQ and THIQ based on the desired exit vector from the binding pocket.

VectorLogic Start Target Binding Pocket Requirement Decision Required Vector Trajectory (Relative to Hydrophobic Pocket) Start->Decision THQ_Path Rigid, Out-of-Plane Vector (Anilinic Constraint) Decision->THQ_Path Needs constrained geometry (Pre-organized) THIQ_Path Flexible, In-Plane/Twisted Vector (Benzylic Flexibility) Decision->THIQ_Path Needs flexible linker (Induced fit) THQ_Result Select THQ Sulfonamide (e.g., BET Inhibitors, mTOR) THQ_Path->THQ_Result THIQ_Result Select THIQ Sulfonamide (e.g., Antifungals, Tubulin Inhibitors) THIQ_Path->THIQ_Result

Figure 1: Decision tree for scaffold selection based on pharmacophore vector requirements.

Part 3: Synthetic Workflows

The synthesis of these sulfonamides requires distinct precursors. THIQ derivatives are often accessed via the Pictet-Spengler reaction, while THQ derivatives are typically formed via Quinoline Reduction .

Detailed Protocols
Protocol A: Synthesis of N-Sulfonyl-1,2,3,4-Tetrahydroquinoline

Mechanism: Reduction of quinoline followed by base-mediated sulfonylation.

  • Reduction: Dissolve quinoline (10 mmol) in MeOH (30 mL). Add NaBH

    
    CN (30 mmol) and glacial acetic acid (catalytic) at 0°C. Stir at RT for 4h. Quench with NaHCO
    
    
    
    . Extract with DCM to yield 1,2,3,4-THQ.
  • Sulfonylation: To the crude THQ (1.0 eq) in anhydrous DCM (0.2 M), add Pyridine (3.0 eq) or Et

    
    N (excess).
    
  • Addition: Add Arylsulfonyl chloride (1.2 eq) dropwise at 0°C. Note: Reaction may be sluggish due to low nucleophilicity.

  • Workup: Heat to reflux if necessary (40°C) for 12h. Wash with 1M HCl (to remove pyridine) and Brine.

Protocol B: Synthesis of N-Sulfonyl-1,2,3,4-Tetrahydroisoquinoline

Mechanism: Pictet-Spengler cyclization followed by rapid sulfonylation.

  • Cyclization: Combine Phenethylamine (10 mmol) and Paraformaldehyde (12 mmol) in Formic Acid (10 mL). Reflux for 16h. Basify with NaOH to pH 10. Extract with EtOAc to yield 1,2,3,4-THIQ.

  • Sulfonylation: Dissolve THIQ (1.0 eq) in DCM (0.2 M) with Et

    
    N (1.5 eq).
    
  • Addition: Add Arylsulfonyl chloride (1.1 eq) at 0°C.

  • Workup: Reaction is usually complete within 1-2h at RT due to high nucleophilicity.

Synthetic Pathway Visualization

SynthesisPath Quinoline Quinoline (Precursor) Red_Step Reduction (H2/Pt or NaBH4) Quinoline->Red_Step THQ_Core 1,2,3,4-THQ (Low Basicity) Red_Step->THQ_Core Sulf_Cond1 Sulfonylation (Requires Pyridine/Heat) THQ_Core->Sulf_Cond1 THQ_Prod N-Sulfonyl THQ Sulf_Cond1->THQ_Prod Phenethyl Phenethylamine PS_Rxn Pictet-Spengler (HCHO/H+) Phenethyl->PS_Rxn THIQ_Core 1,2,3,4-THIQ (High Basicity) PS_Rxn->THIQ_Core Sulf_Cond2 Sulfonylation (Mild Base/RT) THIQ_Core->Sulf_Cond2 THIQ_Prod N-Sulfonyl THIQ Sulf_Cond2->THIQ_Prod

Figure 2: Comparative synthetic routes highlighting the reactivity differences in the sulfonylation step.

Part 4: ADME & Metabolic Stability

The metabolic fate of these scaffolds differs significantly, influencing the "soft spots" medicinal chemists must protect.

Tetrahydroquinoline (THQ) Liabilities
  • Aromatization: The most unique liability of THQ is the potential for dehydrogenation back to the fully aromatic quinoline. This is driven by the stability of the aromatic system.

  • C4-Hydroxylation: CYP450 enzymes (e.g., CYP3A4) often hydroxylate the C4 position (benzylic).

  • Mitigation: Substitution at C2 or C4 (e.g., gem-dimethyl) blocks aromatization and hinders metabolic access.

Tetrahydroisoquinoline (THIQ) Liabilities
  • 4-Hydroxylation: As seen in debrisoquine derivatives, the C4 position is a major site of metabolism.

  • Benzylic Oxidation (C1): The C1 position (between the Nitrogen and the Phenyl ring) is doubly activated (benzylic +

    
    -amino). It is prone to oxidation to the lactam  or iminium ion species.
    
  • N-Dealkylation: While sulfonylation prevents N-dealkylation, the C1 oxidation remains a risk.

Metabolic RiskTHQ SulfonamideTHIQ Sulfonamide
Aromatization High (to Quinoline)Low (Isoquinoline formation is difficult)
Major Oxidative Site C4 (Benzylic)C4 (Benzylic) & C1 (Benzylic/

-amino)
CYP Interaction Often acts as CYP inhibitorSubstrate for CYP2D6 (polymorphic)

References

  • Romanelli, G. P., et al. (2010). "A suitable preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines... with a reusable Preyssler heteropolyacid as catalyst." Molecular Diversity. Link

  • Scott, J. D., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. Link

  • Ohta, S., et al. (1990). "Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds." Life Sciences. Link

  • He, L., et al. (2013). "1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide." Acta Crystallographica Section E. Link

  • NIST Chemistry WebBook. "1,2,3,4-Tetrahydroisoquinoline." Link

Targeting the Colchicine Site: A Technical Guide to Tubulin Polymerization Inhibition by Tetrahydroquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Mechanistic Basis

The Target: Microtubule Dynamics and the Colchicine Binding Site

Microtubules are dynamic polymers composed of


- and 

-tubulin heterodimers.[1][2][3][4] They are essential for maintaining cell shape, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.

Tetrahydroquinoline (THQ) sulfonamides function as Colchicine Binding Site Inhibitors (CBSIs) .[5] Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the inter-dimer interface), CBSIs bind to a deep hydrophobic pocket located at the intra-dimer interface between the


- and 

-subunits.

Mechanism of Action:

  • Binding: The THQ sulfonamide binds to the

    
    -tubulin subunit, specifically interacting with residues Cys241 , Leu248 , Asn258 , and Lys352 .
    
  • Conformational Lock: Binding induces a curved conformation in the tubulin dimer that is sterically incompatible with the straight protofilament structure required for microtubule assembly.

  • Catastrophe: The presence of drug-bound dimers at the growing microtubule tip prevents the addition of new dimers, leading to rapid depolymerization (catastrophe).

  • Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting the cell in the G2/M phase .

  • Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 family proteins and the initiation of apoptotic pathways.

Pathway Visualization

TubulinInhibition THQ THQ Sulfonamide CBS Colchicine Binding Site (Beta-Tubulin) THQ->CBS Binds (Kd ~nM) ConfChange Conformational Change (Curved Dimer) CBS->ConfChange Induces PolyInhib Inhibition of Polymerization ConfChange->PolyInhib Prevents Assembly Spindle Mitotic Spindle Collapse PolyInhib->Spindle Disrupts Dynamics G2M G2/M Phase Arrest Spindle->G2M Activates SAC Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest

Figure 1: The cascade of biological events triggered by THQ sulfonamide binding to tubulin, leading from molecular interaction to cellular phenotype.[5]

Part 2: Structure-Activity Relationship (SAR)

The potency of THQ sulfonamides relies on a precise spatial arrangement that mimics the pharmacophore of colchicine and combretastatin A-4 (CA-4).

The Pharmacophore Triad
  • The Scaffold (THQ): The tetrahydroquinoline ring acts as a rigid hydrophobic core, replacing the B-ring of colchicine. It positions the substituents in the correct vector space.

  • The Linker (Sulfonamide): The

    
     bridge provides critical hydrogen bonding interactions (often with Thr179  or Val181  of 
    
    
    
    -tubulin) and orients the aryl rings in a cis-like configuration similar to CA-4.
  • The Tail (Aryl Group): A 3,4,5-trimethoxyphenyl moiety is frequently required to occupy the accessory hydrophobic pocket, maximizing van der Waals contacts with Val238 and Cys241 .

Comparative Potency Data

The following table summarizes the impact of structural variations on tubulin polymerization inhibition (


) and cellular cytotoxicity (

against HeLa cells).
Compound VariantR1 (Sulfonamide N)R2 (Aryl Ring)Tubulin Polymerization IC50 (µM)HeLa GI50 (µM)SAR Insight
Reference (CA-4) N/AN/A1.0 - 2.00.005Natural product benchmark.
THQ-1 (Basic) HPhenyl> 20.0> 50.0Lacks hydrophobic bulk; weak binding.
THQ-2 (Optimized) 4-Methoxybenzyl3,4,5-Trimethoxyphenyl1.5 - 3.00.05 - 0.20Trimethoxy group critical for CBS affinity.
THQ-3 (Bulky) HNaphthyl5.0 - 8.02.5Steric clash reduces fit in the pocket.
THQ-4 (Polar) H4-Aminophenyl> 50.0InactivePolar groups destabilize hydrophobic pocket interaction.

Part 3: Experimental Validation - In Vitro

Turbidimetry Assay (The Gold Standard)

Principle: Microtubule polymerization scatters light.[6][7] By measuring absorbance at 340 nm over time at


, the kinetics of assembly can be quantified. Inhibitors decrease the 

and final plateau of the curve.

Reagents:

  • Purified Tubulin: >99% pure, bovine or porcine brain (Cytoskeleton Inc. or equivalent).

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP (Guanosine Triphosphate), 5-10% Glycerol.[8]
    
  • Control: Paclitaxel (Enhancer), Nocodazole (Inhibitor), DMSO (Vehicle).

Protocol:

  • Preparation: Pre-warm the microplate reader to

    
    . Prepare 100x stocks of THQ compounds in DMSO.
    
  • Master Mix: Dilute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3.0 – 4.0 mg/mL. Keep strictly on ice.

  • Plating: Add 5 µL of compound stock to a pre-warmed 96-well half-area plate.

  • Initiation: Rapidly add 45 µL of the Tubulin/GTP Master Mix to the wells. Final DMSO concentration should be <1%.[8]

  • Measurement: Immediately start kinetic reading at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     based on the inhibition of the maximum polymerization rate (
    
    
    
    ) compared to the DMSO control.
Assay Workflow Diagram

AssayWorkflow cluster_0 Step 1: Prep (4°C) cluster_1 Step 2: Reaction (37°C) cluster_2 Step 3: Kinetics Tubulin Tubulin (3 mg/mL) Mix Master Mix (On Ice) Tubulin->Mix GTP GTP (1 mM) GTP->Mix Plate 96-Well Plate (Pre-warmed) Mix->Plate Add 45uL Compound THQ Sulfonamide (in DMSO) Plate->Compound Reader Spectrophotometer OD 340nm Plate->Reader Read 60 mins Compound->Plate Add 5uL Data Curve Analysis (Vmax) Reader->Data Calculate IC50

Figure 2: Step-by-step workflow for the high-throughput turbidimetric evaluation of tubulin polymerization inhibitors.

Part 4: Cellular Evaluation Protocols

To confirm that in vitro binding translates to biological efficacy, cellular assays are mandatory.

Cell Cycle Analysis (Flow Cytometry)

Objective: To quantify the percentage of cells arrested in the G2/M phase. Protocol:

  • Seed Cells: Plate HeLa or MCF-7 cells (

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with THQ sulfonamide at

    
     concentrations for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at

    
    .
    
  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at

    
     in the dark.
    
  • Acquisition: Analyze >10,000 events using a flow cytometer (excitation 488 nm, emission 585 nm).

  • Result: A distinct peak shift to the 4N DNA content indicates G2/M arrest.

Immunofluorescence Microscopy

Objective: Visual confirmation of microtubule network disruption. Protocol:

  • Grow cells on glass coverslips. Treat with compound for 12-24h.

  • Fix with 4% paraformaldehyde (warm) or Methanol (cold).

  • Permeabilize with 0.5% Triton X-100.

  • Block with 5% BSA.

  • Incubate with Anti-

    
    -tubulin antibody  (primary) followed by a FITC/AlexaFluor-488 conjugated secondary antibody.
    
  • Counterstain nucleus with DAPI.

  • Observation: Treated cells will display diffuse tubulin staining and fragmented microtubules, unlike the organized filamentous network in controls.

Part 5: In Silico Molecular Docking

Software: Schrödinger Glide, AutoDock Vina, or Gold. PDB Template: 1SA0 (Tubulin-DAMA-colchicine) or 4O2B (Tubulin-Colchicine).

Docking Protocol:

  • Grid Generation: Center the grid box on the colchicine ligand in the

    
    -tubulin subunit.
    
  • Constraints: Set H-bond constraints on Cys241 (sulfhydryl) and Val181 (backbone).

  • Validation: Re-dock the native ligand (colchicine). RMSD should be < 2.0 Å.

  • Scoring: Look for Glide Scores (or equivalent binding energies) < -8.0 kcal/mol.

  • Critical Interaction Check:

    • Are the trimethoxy oxygens accepting H-bonds?

    • Is the sulfonamide oxygen H-bonding with the backbone of

      
      -tubulin loop T7?
      

References

  • Wang, L., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.[9] Molecules, 27(5), 1537.[9]

  • Romagnoli, R., et al. (2020). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 208, 112847.[5]

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Cat. # BK006P).[6]

  • Lu, Y., et al. (2012). Colchicine Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 5(12), 1369-1402.

  • RCSB Protein Data Bank. Structure of Tubulin-Colchicine Complex (PDB ID: 4O2B).

Sources

A Technical Guide to Evaluating the Carbonic Anhydrase Inhibitory Potential of 7-Sulfamoyltetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles - Carbonic Anhydrases as Therapeutic Targets

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life.[1][2] They catalyze a simple but vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is critical for a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic reactions like gluconeogenesis and lipogenesis.[4]

There are at least 15 known human CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][5] For instance, CA I and II are abundant cytosolic isoforms, while CA IX and XII are transmembrane proteins that are overexpressed in many hypoxic tumors and are linked to cancer progression.[2][5] This isoform diversity and their involvement in numerous pathologies make CAs highly attractive and well-validated therapeutic targets.[6] Consequently, CA inhibitors (CAIs) have been clinically successful for decades in treating conditions like glaucoma, epilepsy, edema, and altitude sickness.[6][7][8]

Section 2: The Pharmacophore - Mechanism of Sulfonamide-Based Inhibition

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition. Its mechanism of action is well-established. The active site of a carbonic anhydrase enzyme features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.[2][3]

Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a potent ligand, coordinating directly to the Zn²⁺ ion and displacing the catalytically essential water/hydroxide molecule.[2] This binding effectively shuts down the enzyme's catalytic cycle. The affinity and selectivity of a sulfonamide inhibitor are determined not only by this primary zinc-binding interaction but also by how the rest of the molecule (the "tail") interacts with amino acid residues within and around the active site cavity.[9][10]

G cluster_0 CA Active Site (Inhibited) cluster_1 Inhibitor: 7-Sulfamoyltetrahydroquinoline cluster_2 Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Histidine Coordination H2O H₂O / OH⁻ Zn->H2O Catalytic water is displaced Sulfamoyl R-SO₂NH⁻ Sulfamoyl->Zn Strong coordination Scaffold Tetrahydroquinoline Scaffold ('Tail') Sulfamoyl->Scaffold extends into active site cleft

Caption: Binding mechanism of a sulfonamide inhibitor in the CA active site.

Section 3: Rationale for the 7-Sulfamoyltetrahydroquinoline Scaffold

The choice of a scaffold to append to the sulfonamide ZBG is a critical drug design decision that dictates inhibitory potency and, crucially, isoform selectivity. While the sulfonamide group anchors the molecule to the catalytic zinc, the tetrahydroquinoline "tail" is designed to extend into the active site funnel, forming additional interactions with surrounding amino acid residues.[9]

Why Tetrahydroquinoline?

  • Structural Rigidity and Defined Vector: The fused ring system of tetrahydroquinoline provides a semi-rigid structure that can position substituent groups in a well-defined three-dimensional orientation, facilitating specific interactions with the enzyme.

  • Tunable Chemistry: The scaffold offers multiple positions for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR). Modifications can be made to alter hydrophobicity, hydrogen bonding potential, and steric bulk to optimize binding for a target isoform.

  • Exploiting Isoform Differences: The active sites of CA isoforms, while highly conserved at the zinc-coordinating residues, differ in the amino acids that line the middle and outer rims of the catalytic pocket. A well-designed tetrahydroquinoline tail can exploit these subtle differences to achieve selective inhibition of a desired isoform (e.g., tumor-associated CA IX) over off-target, ubiquitous isoforms (e.g., CA I and II).[11][12]

Section 4: Experimental Workflow for Inhibitory Potential Assessment

A systematic and rigorous workflow is essential to accurately determine the inhibitory profile of a novel compound series like 7-sulfamoyltetrahydroquinolines. This process involves primary screening, determination of inhibition constants, and profiling against a panel of relevant isoforms.

G start Compound Synthesis/ Acquisition of 7-Sulfamoyltetrahydroquinolines assay In Vitro CA Inhibition Assay (Stopped-Flow or Colorimetric) start->assay data Data Analysis: Calculate % Inhibition assay->data ic50 IC₅₀ Determination (Dose-Response Curve) data->ic50 for hits ki Calculate Inhibition Constant (Kᵢ) (Cheng-Prusoff Equation) ic50->ki selectivity Isoform Selectivity Profiling (Test against hCA I, II, IX, XII, etc.) ki->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for evaluating novel CA inhibitors.

Section 5: Detailed Protocol - Colorimetric In Vitro CA Inhibition Assay

This protocol describes a common and robust method for measuring CA inhibition based on the enzyme's esterase activity. Active CA catalyzes the hydrolysis of an ester substrate (e.g., 4-nitrophenyl acetate), releasing a chromophore (4-nitrophenol) that can be quantified spectrophotometrically at 405 nm.[13]

Rationale for Methodological Choices
  • Colorimetric Detection: This method is preferred for its simplicity, cost-effectiveness, and suitability for high-throughput screening in a 96-well plate format.

  • Kinetic Mode: Measuring the absorbance over time (kinetic mode) provides the reaction rate (slope), which is a more accurate measure of enzyme activity than a single endpoint reading. This minimizes errors from slight variations in timing.[13][14]

  • Inclusion of Controls: A full set of controls is non-negotiable for a self-validating experiment. They ensure that any observed inhibition is due to the test compound's specific action on the enzyme and not due to solvent effects, compound absorbance, or other artifacts.

Materials and Reagents
  • CA Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.5-8.0.

  • Purified Human CA Isoforms: Recombinant hCA I, II, IX, XII, etc.

  • CA Substrate: 4-Nitrophenyl Acetate (4-NPA) solution in a water-miscible solvent like acetonitrile.

  • Test Compounds: 7-sulfamoyltetrahydroquinoline derivatives dissolved in DMSO (100X final concentration).

  • Positive Control Inhibitor: Acetazolamide (a well-characterized, potent CAI).[13]

  • Apparatus: 96-well clear flat-bottom plate, multichannel pipette, microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Experimental Procedure
  • Plate Setup: Design the plate map to include all necessary wells in duplicate or triplicate:

    • Blank: Assay Buffer only.

    • Enzyme Control (EC) / 100% Activity: Enzyme + Solvent (DMSO).

    • Solvent Control (SC): Same as EC, to validate that the solvent (e.g., 1% DMSO) does not inhibit the enzyme.

    • Test Compound (S): Enzyme + Test Compound.

    • Compound Background (CB): Test Compound + Buffer (no enzyme) to check for compound interference at 405 nm.

    • Positive Control (PC): Enzyme + Acetazolamide.

  • Reagent Preparation:

    • Prepare a working solution of CA enzyme in cold Assay Buffer. The final concentration should yield a linear reaction rate for at least 30-60 minutes.

    • Prepare serial dilutions of test compounds and the positive control in DMSO.

  • Assay Execution (Volumes for a 200 µL final reaction):

    • To appropriate wells, add 188 µL of Assay Buffer.

    • Add 2 µL of DMSO (for EC/SC wells) or 2 µL of the appropriate compound/inhibitor stock solution (for S, CB, and PC wells).

    • Add 10 µL of the CA enzyme working solution to all wells except the Blank and CB wells.

    • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[13][14]

    • Reaction Initiation: Place the plate in the microplate reader. Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells using a multichannel pipette.

    • Measurement: Immediately begin measuring the absorbance at 405 nm (A₄₀₅) in kinetic mode, taking readings every 60 seconds for 30-60 minutes at room temperature.[13][14]

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔA₄₀₅ / Δt) from the linear portion of the kinetic curve.[14]

  • Calculate Percent Inhibition:

    • Correct the rates of test compound wells by subtracting the rate of their corresponding background control (if any).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Determine Inhibition Constant (Kᵢ): If the inhibition is competitive, the IC₅₀ value can be converted to the more absolute inhibition constant, Kᵢ, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Section 6: Presenting Data and Building Structure-Activity Relationships

The ultimate goal of the initial screening is to generate clear, comparable data that can guide the drug development process. Summarizing the inhibition constants (Kᵢ) for a series of analogs against a panel of CA isoforms in a table is the standard and most effective way to visualize the SAR.

Table 1: Exemplary Inhibition Data for a Hypothetical Series of 7-Sulfamoyltetrahydroquinoline Analogs

Compound IDR¹ GroupR² GrouphCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Index (CA II / CA IX)
STQ-01 HH150.485.225.630.13.3
STQ-02 CH₃H135.870.115.322.84.6
STQ-03 HF210.295.68.411.511.4
STQ-04 HOCH₃350.5152.398.7112.41.5
AAZ --25012255.70.48

(Note: Data are hypothetical and for illustrative purposes only. AAZ = Acetazolamide, reference compound.)

From such a table, a scientist can derive critical SAR insights. For example, the hypothetical data above suggests that adding a small, electron-withdrawing fluorine atom at the R² position (STQ-03) significantly improves potency and selectivity for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoform CA II. Conversely, a bulky, electron-donating methoxy group (STQ-04) is detrimental to activity. This information is invaluable for guiding the synthesis of the next generation of compounds.

Section 7: References

  • Carbonic anhydrase inhibitor - Wikipedia.

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.

  • Bhat, A. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET.

  • Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?

  • Ilis, D., et al. (2014). Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. Expert Review of Ophthalmology. [Link]

  • Supuran, C. T. (2012). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery medicine. [Link]

  • Aikkal, R. (2025). The Role of Carbonic Anhydrase 1 (CA1) in Physiological and Pathological Processes. ResearchGate.

  • Occhipinti, R., & Boron, W. F. (2015). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. [Link]

  • Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Chemistry.

  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle.

  • Angeli, A., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.

  • Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. [Link]

  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387).

  • Poulsen, S. A., & Supuran, C. T. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Carbohydrate-Based Sulfamates as Carbonic Anhydrase Inhibitors. SciSpace.

  • D'Ascenzio, M., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of Medicinal Chemistry. [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors.

  • Angeli, A., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against iso. Semantic Scholar.

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.

  • Angeli, A., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Guide: RORγt Inverse Agonist Activity of Tetrahydroquinoline Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the production of pro-inflammatory cytokines IL-17A and IL-17F. Dysregulation of the RORγt-Th17 axis is a primary driver in autoimmune pathologies such as psoriasis, multiple sclerosis (MS), and rheumatoid arthritis.

While RORγt antagonists merely block ligand binding, inverse agonists actively suppress basal transcriptional activity by destabilizing the receptor's Helix 12 (H12), thereby recruiting corepressors (e.g., NCoR) instead of coactivators. This guide focuses on Tetrahydroquinoline (THQ) Sulfonamide analogs , a potent class of small-molecule inverse agonists. It details their mechanism of action, structure-activity relationships (SAR), synthesis, and validation via TR-FRET and cellular differentiation assays.

Molecular Mechanism of Action[1][2][3][4]

The Th17/RORγt Axis

RORγt is expressed exclusively in immune cells. In the presence of IL-6 and TGF-β, naïve CD4+ T cells upregulate RORγt.[1] The receptor binds to ROR response elements (ROREs) in the DNA, recruiting coactivators like SRC-1/2 via its activation function-2 (AF-2) domain (Helix 12). This complex drives the transcription of Il17a, Il17f, and Il23r.

Mechanism of Inverse Agonism

Tetrahydroquinoline sulfonamides bind to the ligand-binding domain (LBD) of RORγt. Unlike neutral antagonists, these compounds induce a conformational change that displaces Helix 12. This prevents the hydrophobic cleft formation required for coactivator binding and instead favors the recruitment of corepressors, actively silencing gene expression.

RORgt_Pathway cluster_Nucleus Nucleus NaiveT Naïve CD4+ T Cell RORgt RORγt Expression (Master Regulator) NaiveT->RORgt Stimulation Cytokines IL-6 + TGF-β Cytokines->RORgt Complex_Active RORγt + Coactivator (Helix 12 Stabilized) RORgt->Complex_Active Basal State Complex_Inactive RORγt + Inverse Agonist (Helix 12 Destabilized) Complex_Active->Complex_Inactive Displaces H12 DNA IL-17A/F Gene Transcription Complex_Active->DNA Promotes Corepressor Corepressor Recruitment Complex_Inactive->Corepressor Corepressor->DNA Silences Th17 Pathogenic Th17 Cell DNA->Th17 Inflammation Autoimmune Inflammation Th17->Inflammation InverseAgonist THQ Sulfonamide (Inverse Agonist) InverseAgonist->Complex_Inactive Binds LBD

Figure 1: Mechanism of RORγt inverse agonism in the Th17 differentiation pathway.

Medicinal Chemistry & SAR

The tetrahydroquinoline (THQ) scaffold serves as a rigid core that orients the sulfonamide linker and the pendant aryl group into the hydrophobic pocket of RORγt.

Key Structural Features
  • Core: 1,2,3,4-Tetrahydroquinoline.[2]

  • Linker:

    
    -Sulfonyl group (
    
    
    
    ) at the 1-position. Critical for positioning the aryl tail.
  • Aryl Tail: Often a phenyl ring with electron-withdrawing groups (e.g., 4-CN, 4-CF3) or lipophilic substituents to engage the deep hydrophobic pocket.

  • C-Ring Modifications: Substituents on the THQ benzene ring (positions 5-8) or the saturated ring (positions 2-4) modulate metabolic stability and potency.

Structure-Activity Relationship (SAR) Summary[3][7]
Structural RegionModificationEffect on Activity / Property
N1-Sulfonyl Replacement with Carbonyl (Amide)Drastic loss of potency; geometry of

is essential.
Aryl Tail (R1) 4-CyanophenylHigh potency; forms critical H-bonds in the pocket.
Aryl Tail (R1) 2,4-DichlorophenylIncreased lipophilicity, often improves cellular potency but lowers solubility.
THQ Core (C4) Methyl/Ethyl substitutionCan introduce chirality; specific enantiomers often show >100x selectivity.
THQ Core (C6/7) Fluorine substitutionImproves metabolic stability (blocks P450 oxidation) without sacrificing potency.

Data synthesized from representative studies on N-sulfonyl-tetrahydroquinolines [1, 2].[3]

Synthesis Scheme

The synthesis of these analogs typically follows a convergent route involving the sulfonylation of a tetrahydroquinoline intermediate.

Synthesis Quinoline Quinoline / THQ Core Step1 Step 1: Reduction (H2, Pd/C or NaBH3CN) If starting from Quinoline Quinoline->Step1 SulfonylCl Aryl Sulfonyl Chloride Step2 Step 2: Sulfonylation (Pyridine, DCM, 0°C -> RT) SulfonylCl->Step2 Intermediate 1,2,3,4-Tetrahydroquinoline Step1->Intermediate Intermediate->Step2 Product N-Sulfonyl-THQ (Target Scaffold) Step2->Product

Figure 2: General synthetic route for N-sulfonyl-tetrahydroquinoline analogs.

Experimental Protocols

Protocol A: Chemical Synthesis (Representative Procedure)

Based on standard protocols for sulfonamide synthesis [2].

  • Reagents: 1,2,3,4-tetrahydroquinoline (1.0 eq), 4-cyanobenzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tetrahydroquinoline derivative in dry DCM under nitrogen atmosphere.

    • Add pyridine and cool the mixture to 0°C.

    • Slowly add 4-cyanobenzenesulfonyl chloride (dissolved in minimal DCM) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by TLC/LC-MS).

    • Workup: Quench with water, extract with DCM (3x). Wash organics with 1N HCl (to remove pyridine), brine, and dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ability of the compound to disrupt the interaction between the RORγt-LBD and a coactivator peptide (e.g., SRC1).

Principle:

  • Donor: Terbium (Tb)-labeled anti-GST antibody binding to GST-RORγt-LBD.

  • Acceptor: Fluorescein-labeled coactivator peptide (e.g., D22).[4]

  • Signal: High FRET signal indicates agonist/basal state (coactivator bound). Low FRET signal indicates inverse agonism.

Step-by-Step:

  • Buffer Preparation: TR-FRET Coregulator Buffer (Invitrogen or equivalent). Add 5 mM DTT fresh.

  • Reagents:

    • GST-RORγt-LBD (5 nM final).

    • Tb-anti-GST Antibody (5 nM final).[5]

    • Fluorescein-SRC1 peptide (100-200 nM final).

    • Test compounds (DMSO stocks).

  • Workflow:

    • Dispense 10 µL of test compound (diluted in buffer, <1% DMSO final) into 384-well black/white plates.

    • Add 10 µL of 2x Protein/Antibody mix. Incubate 15 mins.

    • Add 10 µL of 2x Peptide mix.

    • Incubate 1 hour at Room Temperature in the dark.

  • Read: Plate reader (e.g., EnVision). Excitation: 340 nm.[4][6] Emission 1: 495 nm (Tb). Emission 2: 520 nm (Fluorescein).[6]

  • Analysis: Calculate Ratio (520/495). Plot % Inhibition vs. Log[Concentration] to determine IC50.

TRFRET cluster_Assay TR-FRET Reaction Well Components GST-RORγt + Tb-Ab + Fluorescein-Peptide Interaction Competitive Binding Components->Interaction Compound Test Compound (THQ Analog) Compound->Interaction Result_Agonist Helix 12 Stabilized Peptide Bound High FRET Interaction->Result_Agonist No Compound / Agonist Result_InvAgonist Helix 12 Destabilized Peptide Displaced Low FRET Interaction->Result_InvAgonist Inverse Agonist

Figure 3: TR-FRET Assay Principle for detecting RORγt Inverse Agonists.

Protocol C: Mouse Th17 Cell Differentiation Assay

Purpose: Validates that the biochemical potency translates to cellular functional suppression [3].

  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+ CD62L+ CD44- low) from mouse spleens (C57BL/6) using magnetic bead sorting.

  • Activation: Plate cells in anti-CD3 (coated) and soluble anti-CD28 antibodies.

  • Differentiation Cocktail:

    • TGF-β1 (2 ng/mL)

    • IL-6 (20 ng/mL)

    • Anti-IL-4 and Anti-IFNγ (to block Th2/Th1 fates).

  • Treatment: Add THQ sulfonamide analogs at varying concentrations (e.g., 0.1 nM – 10 µM) at the time of seeding.

  • Incubation: 72–96 hours at 37°C, 5% CO2.

  • Readout: Collect supernatant. Measure IL-17A concentration via ELISA or MSD.

    • Control: DMSO treated cells (100% differentiation).

    • Metric: IC50 of IL-17A inhibition.

References

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent RORγt Inverse Agonists. Source: European Journal of Medicinal Chemistry (2020).[7] URL:[Link]

  • Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable RORγt Inverse Agonists. Source: Journal of Medicinal Chemistry (2024).[2] URL:[Link]

  • In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists. Source: Immunology (2012).[8] URL:[Link]

Sources

Methodological & Application

Synthesis of 1,2,3,4-tetrahydroquinoline-7-sulfonamide from quinoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1,2,3,4-Tetrahydroquinoline-7-Sulfonamide

Executive Summary

Synthesizing 1,2,3,4-tetrahydroquinoline-7-sulfonamide presents a specific regiochemical challenge. Direct electrophilic aromatic substitution (EAS)—such as chlorosulfonation—of quinoline or 1,2,3,4-tetrahydroquinoline (THQ) typically yields the C8 or C6 isomers, respectively, due to electronic directing effects. Consequently, a "brute force" sulfonation of the core heterocycle is chemically non-viable for high-purity C7-functionalization.

This guide details a regio-defined synthetic protocol starting from 7-nitroquinoline . This route utilizes a "Sandmeyer-first, Reduction-second" strategy to guarantee the position of the sulfonamide group before the heterocyclic ring is saturated. This approach avoids the complex protection/deprotection steps required if one were to attempt functionalization of the tetrahydroquinoline scaffold directly.

Strategic Analysis & Retrosynthesis

The Regioselectivity Problem
  • Quinoline: Nitration or sulfonation occurs primarily at C5 and C8 (kinetic/thermodynamic control).

  • 1,2,3,4-Tetrahydroquinoline (THQ): The nitrogen lone pair strongly activates the ring. Even when protected (e.g., N-acetyl-THQ), the directing effect favors the para-position relative to the nitrogen, yielding the C6-isomer .

Synthetic Pathway Visualization

G Start 7-Nitroquinoline (Starting Material) Inter1 7-Aminoquinoline Start->Inter1 Step 1: Selective Reduction (Fe/NH4Cl or SnCl2) Inter2 Quinoline-7-sulfonyl chloride Inter1->Inter2 Step 2: Meerwein Sulfonation (NaNO2, SO2, CuCl2) Inter3 Quinoline-7-sulfonamide Inter2->Inter3 Step 3: Amination (NH3/DCM) Final 1,2,3,4-Tetrahydroquinoline- 7-sulfonamide (Target) Inter3->Final Step 4: Heterocycle Hydrogenation (H2, PtO2 or NaBH3CN)

Figure 1: Critical path for the regioselective synthesis of the target molecule. Note that the quinoline ring is reduced in the final step to prevent interference during the diazonium chemistry.

Detailed Experimental Protocols

Step 1: Selective Reduction of 7-Nitroquinoline

Objective: Reduce the nitro group to an amine without hydrogenating the quinoline ring. Rationale: Catalytic hydrogenation (H2/Pd) often reduces the pyridine ring of quinolines. We use Iron (Fe) or Tin(II) Chloride (SnCl2) for chemoselectivity.

  • Reagents: 7-Nitroquinoline (1.0 eq), Iron powder (3.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq), Ethanol/Water (3:1).

  • Protocol:

    • Dissolve 7-nitroquinoline in Ethanol/Water (3:1 v/v).

    • Add solid NH4Cl and Iron powder.

    • Reflux vigorously for 2–4 hours. Monitor by TLC (the amine is more polar and fluorescent).

    • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Basify with saturated NaHCO3 and extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate to yield 7-aminoquinoline as a yellowish solid.

Step 2: Meerwein Sulfonation (The "Sandmeyer" Route)

Objective: Convert the C7-amine to a C7-sulfonyl chloride. Mechanism: Diazotization followed by copper-catalyzed reaction with sulfur dioxide.

  • Reagents: 7-Aminoquinoline, NaNO2, Conc. HCl, Glacial Acetic Acid, SO2 gas (or Na2S2O5), CuCl2 (cat).

  • Protocol:

    • Diazotization: Suspend 7-aminoquinoline (10 mmol) in conc. HCl (5 mL) and AcOH (15 mL). Cool to -5°C. Dropwise add NaNO2 (11 mmol) in minimal water. Stir for 30 min at -5°C to form the diazonium salt.

    • Sulfur Dioxide Source: In a separate vessel, saturate glacial acetic acid with SO2 gas (bubbling) or prepare a mixture of Na2S2O5 in acetic acid. Add CuCl2 (20 mol%) to this solution.

    • Coupling: Pour the cold diazonium solution into the stirring SO2/CuCl2 mixture. Caution: Vigorous gas evolution (N2).

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour onto ice-water. The quinoline-7-sulfonyl chloride may precipitate. If not, extract immediately with DCM (sulfonyl chlorides are moisture sensitive).

Step 3: Sulfonamide Formation

Objective: Stabilize the sulfonyl group before ring reduction.

  • Reagents: Quinoline-7-sulfonyl chloride (crude from Step 2), Ammonia (aq. or in dioxane), or a specific amine (R-NH2).

  • Protocol:

    • Dissolve the crude sulfonyl chloride in dry DCM or THF.

    • Cool to 0°C.

    • Add excess Ammonia (or the specific amine + Et3N).

    • Stir at RT for 1 hour.

    • Workup: Wash with water, brine, dry over MgSO4.

    • Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc) to isolate quinoline-7-sulfonamide .

Step 4: Selective Reduction to 1,2,3,4-Tetrahydroquinoline

Objective: Reduce the pyridine ring of the quinoline core while leaving the sulfonamide intact. Method: Catalytic Hydrogenation or Hydride Reduction.[1]

  • Option A: Catalytic Hydrogenation (Cleanest)

    • Catalyst: PtO2 (Adams' catalyst) or 5% Pt/C. (Pd/C is often too slow for quinoline rings unless acidic).

    • Solvent: Methanol with 1.0 eq HCl (Protonation activates the pyridine ring).

    • Conditions: H2 balloon (1 atm) or Parr shaker (40 psi).

    • Protocol:

      • Dissolve quinoline-7-sulfonamide in Methanol. Add 1.1 eq of conc. HCl.

      • Add catalyst (5-10 wt%).

      • Hydrogenate for 6–12 hours.

      • Filter catalyst, neutralize with NaHCO3, extract with DCM.

  • Option B: Sodium Cyanoborohydride (Chemical Reduction)

    • Reagents: NaBH3CN (3.0 eq), Acetic Acid (solvent).

    • Protocol: Stir the sulfonamide in glacial acetic acid. Add NaBH3CN portion-wise at 10°C. Stir at RT for 12 hours. Basify carefully with NaOH (keep cool) and extract.

Data Summary & Validation

Parameter7-Nitroquinoline7-AminoquinolineQuinoline-7-SO2NH21,2,3,4-THQ-7-SO2NH2
MW ( g/mol ) 174.16144.17222.26226.29
Appearance Yellow needlesBrown/Yellow solidOff-white solidWhite/Pale solid
Key 1H NMR δ 8.9 (H2), 8.0 (H8)δ 6.9 (H8), 4.2 (NH2)δ 8.5 (H2), 7.6 (H8)δ 3.3 (t, 2H, C2-H) , δ 1.9 (m, 2H, C3-H)
TLC (Rf) High (Non-polar)Low (Polar/Fluorescent)MediumLow (Amine tailing)

Validation Checkpoints:

  • Step 2 Success: The disappearance of the diazonium species and the formation of a non-polar spot (sulfonyl chloride) on TLC.

  • Step 4 Success: The disappearance of aromatic protons in the pyridine region (δ 8.5–9.0 ppm) and appearance of aliphatic triplets at δ 3.0–3.5 ppm and δ 1.9 ppm in 1H NMR.

Mechanistic Insight: Why this route?

The diagram below illustrates the failure mode of the "Direct Route" versus the success of the "Functionalized Precursor" route.

Mechanism cluster_fail Direct Route (Failure Mode) cluster_success Pre-Functionalized Route (Success) THQ N-Acetyl-1,2,3,4-THQ EAS Chlorosulfonation (Electrophilic Attack) THQ->EAS Para-directing effect of Nitrogen Wrong 6-Sulfonyl Isomer (Major Product) EAS->Wrong Para-directing effect of Nitrogen NitroQ 7-Nitroquinoline Sandmeyer Sandmeyer Reaction (Fixes Position) NitroQ->Sandmeyer Position locked before reduction Red Ring Reduction Sandmeyer->Red Position locked before reduction Right 7-Sulfonyl Isomer (Target) Red->Right Position locked before reduction

Figure 2: Comparison of synthetic strategies. Direct functionalization of THQ fails to access the 7-position due to the para-directing nature of the amine/amide group.

References

  • Regioselectivity of Nitration/Sulfonation in Quinolines

    • Kulka, M., & Manske, R. H. F. (1952).[2] "The Nitration of Some Quinoline Derivatives." Canadian Journal of Chemistry.

    • Note: Confirms that direct nitration/sulfon
  • Nitration of 1,2,3,4-Tetrahydroquinoline

    • Cordeiro, A., et al. (2011).[3] "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry.[3]

    • Note: Establishes that N-protected THQ directs electrophiles to C6, making the direct route to C7 impossible.
  • Sandmeyer/Meerwein Sulfonation Protocol

    • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Meerwein Arylation." Journal of Organic Chemistry. (General methodology for converting amines to sulfonyl chlorides via diazonium).
  • Reduction of Quinolines to Tetrahydroquinolines

    • Minakawa, M., et al. (2018).[1] "Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines." Synlett.

    • Note: Modern protocols for selective ring reduction.

Sources

Application Notes and Protocols for the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its sulfonamide derivatives, particularly at the C-7 position, are of significant interest due to their potential as enzyme inhibitors and modulators of various biological pathways.[1][2] This document provides a comprehensive guide for researchers, detailing a robust and validated three-step synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind key experimental choices, ensuring a reproducible and scalable synthesis.

Synthetic Strategy and Rationale

The synthesis of the target sulfonamide intermediate is achieved through a linear, three-step sequence. This pathway was designed for its efficiency, use of readily available starting materials, and logical progression from core scaffold formation to targeted functionalization.

The overall workflow is as follows:

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Sulfonation cluster_2 Step 3: Amination A Aniline + 3-Chloropropionyl chloride B N-Phenyl-3-chloropropanamide A->B Acylation C 2-oxo-1,2,3,4-tetrahydroquinoline (Intermediate I) B->C Intramolecular Friedel-Crafts Acylation D 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (Intermediate II) C->D Electrophilic Chlorosulfonation E 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide (Final Product) D->E Nucleophilic Substitution

Sources

HPLC method development for 1,2,3,4-tetrahydroquinoline-7-sulfonamide purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Stability-Indicating RP-HPLC Method for Purity Determination of 1,2,3,4-tetrahydroquinoline-7-sulfonamide

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 1,2,3,4-tetrahydroquinoline-7-sulfonamide. High-performance liquid chromatography is a cornerstone analytical technique in the pharmaceutical industry, essential for ensuring the purity, potency, and safety of drug substances.[1][2] This document outlines a systematic approach, from initial method screening and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing both step-by-step instructions and the scientific rationale behind critical experimental choices.

Foundational Principles & Preliminary Analysis

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties and the regulatory framework governing analytical procedures.

Analyte Characteristics and Chromatographic Challenges

1,2,3,4-tetrahydroquinoline-7-sulfonamide possesses a unique chemical structure that presents specific challenges for RP-HPLC analysis.

  • Basic Nature: The nitrogen atom within the tetrahydroquinoline ring is basic. In acidic mobile phases, this amine group will be protonated. This basicity can lead to strong, undesirable interactions with acidic residual silanol groups present on the surface of standard silica-based stationary phases (e.g., C18, C8).[4] These secondary interactions are a common cause of poor chromatographic performance, manifesting as significant peak tailing, low efficiency, and poor reproducibility.[4]

  • Aromaticity: The presence of the aromatic ring provides a chromophore, making UV detection a suitable choice for quantification. A UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Polarity: The sulfonamide group imparts a degree of polarity to the molecule. The overall polarity will influence retention behavior in reversed-phase chromatography.

Given these characteristics, the primary goal of method development is to mitigate the silanophilic interactions to achieve a sharp, symmetrical peak. This is typically accomplished by careful selection of the stationary phase and precise control of the mobile phase pH.[4]

Regulatory Framework

All analytical methods used in pharmaceutical development must be validated to ensure they are fit for purpose.[5][6] This work is guided by the principles outlined in the following documents:

  • ICH Q2(R2) - Validation of Analytical Procedures: Provides a framework for validating analytical methods, detailing the performance characteristics that must be investigated.[7][8]

  • USP General Chapter <621> Chromatography: Offers definitions, procedures, and allowable adjustments for chromatographic systems used in pharmacopeial analysis.[9][10]

Method Development Strategy

A systematic, multi-stage approach is employed to develop a robust HPLC method. This process begins with broad screening of key parameters and progresses to fine-tuning for optimal performance.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Analyte Characterization (UV Scan, Solubility) B Column Screening (C18, C8, Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) B->C D Gradient Optimization (Slope and Time) C->D E Temperature & Flow Rate (Fine-tuning Selectivity) D->E F Forced Degradation Study (Demonstrate Specificity) E->F G Full Method Validation (ICH Q2(R2) Guidelines) F->G

Figure 1: Overall workflow for HPLC method development and validation.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each phase of the method development and validation process.

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[11]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Purified water (e.g., Milli-Q®). Reagents for buffers (e.g., potassium phosphate, formic acid) and forced degradation (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).

  • Reference Standard: A well-characterized reference standard of 1,2,3,4-tetrahydroquinoline-7-sulfonamide of known purity.

Protocol 1: Initial Method Screening

Objective: To identify a suitable combination of stationary phase and mobile phase that provides good peak shape and adequate retention of the analyte.

  • Solution Preparation:

    • Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 ACN:Water).

    • Prepare a working standard solution at ~0.1 mg/mL by diluting the stock solution.

  • UV Spectrum Analysis:

    • Inject the working standard solution and acquire the UV spectrum from 200 to 400 nm using the PDA detector. Determine the λ-max for quantification.

  • Column and Mobile Phase Screening:

    • Install the first column to be screened (e.g., a modern, high-purity silica C18 column, 4.6 x 150 mm, 3.5 µm).

    • Condition 1 (Acidic):

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Condition 2 (Near Neutral):

      • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 6.8.

      • Mobile Phase B: ACN.

    • For each condition, run a generic scouting gradient (e.g., 5% to 95% B in 15 minutes).

    • Inject the working standard solution.

    • Evaluate the chromatograms for peak shape (asymmetry), retention time, and efficiency.

    • Repeat the process for other columns (e.g., C8, Phenyl-Hexyl) to find the best starting conditions. The goal is to select the condition that yields a symmetric peak (asymmetry factor between 0.8 and 1.5).

Protocol 2: Method Optimization

Objective: To fine-tune the selected screening conditions to achieve optimal resolution between the main analyte peak and any potential impurities or degradants.

G center Optimal Separation (Resolution & Peak Shape) p1 Mobile Phase pH p1->center Controls Ionization & Peak Tailing p2 Gradient Slope p2->center Controls Resolution & Run Time p3 Column Temperature p3->center Affects Selectivity & Viscosity p4 Column Chemistry p4->center Primary Driver of Selectivity p5 Flow Rate p5->center Impacts Efficiency & Pressure

Figure 2: Interdependencies of key parameters in HPLC method optimization.

  • Gradient Adjustment:

    • Using the best conditions from the screening phase, adjust the gradient slope.

    • For closely eluting impurities, a shallower gradient (e.g., 1% change in mobile phase B per minute) will increase resolution.

    • For impurities that are very different in polarity, the gradient can be steepened to reduce run time.

  • Temperature Adjustment:

    • Vary the column temperature (e.g., 25°C, 30°C, 35°C). Increasing temperature generally decreases retention time and can sometimes improve peak shape by reducing mobile phase viscosity. It can also alter the selectivity between the analyte and impurities.

  • Finalize Method: Once optimal conditions are found, document the final method parameters. A typical final method might look like the table below.

Table 1: Example of Final Optimized HPLC Method

Parameter Condition
Column High-Purity C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 70% B in 20 min, then to 95% B in 2 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 5 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Protocol 3: Forced Degradation Study

Objective: To demonstrate the specificity and stability-indicating nature of the method by showing it can separate the main analyte from potential degradation products.[11]

  • Prepare Samples: Prepare separate solutions of 1,2,3,4-tetrahydroquinoline-7-sulfonamide (approx. 0.5 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder and a solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and a solution to light according to ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Evaluation: Examine the chromatograms for new peaks (degradants). The method is considered "stability-indicating" if the main analyte peak is well-resolved from all degradant peaks (resolution > 2.0) and there is no interference at the analyte's retention time in the blank.

Method Validation Protocol (per ICH Q2(R2))

Objective: To formally demonstrate that the analytical method is suitable for its intended purpose through a series of defined experiments.[12]

G A Finalized Analytical Method B Write Validation Protocol (Define experiments & acceptance criteria) A->B C Specificity (Forced Degradation, Blank Analysis) B->C D Linearity & Range B->D E Accuracy (Spike Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Quantitation Limit (QL) & Detection Limit (DL) B->G H Robustness B->H I Write Validation Report (Summarize results) C->I D->I E->I F->I G->I H->I

Figure 3: Workflow for executing an ICH-compliant method validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method measures only the analyte, without interference. Peak purity index > 0.999. No interfering peaks at the analyte RT in blank/placebo. Main peak resolved from all degradation peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999. y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration for assay; QL to 150% for impurity.
Accuracy To measure the closeness of the results to the true value. % Recovery between 98.0% and 102.0% at multiple levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements. Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: %RSD ≤ 2.0% between different days/analysts/instruments.
Quantitation Limit (QL) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise (S/N) ratio ≥ 10. Precision (%RSD) at QL should be ≤ 10%.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., resolution, tailing factor) must pass. %RSD of results should not be significantly affected. |

Protocol for Validation Experiments
  • Specificity: Already demonstrated through the forced degradation study and analysis of a diluent blank.

  • Linearity: Prepare a series of at least five standard solutions from the QL to 150% of the nominal test concentration. Inject each solution and construct a calibration curve by plotting peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Prepare samples of a placebo/matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level. Calculate the percent recovery for each sample.

  • Precision (Repeatability): Prepare six individual samples at 100% of the test concentration. Calculate the mean, standard deviation, and %RSD of the results.

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. Compare the results from both experiments.

  • Quantitation Limit (QL): Determine the QL by either a signal-to-noise ratio approach (S/N ≥ 10) or by establishing the lowest concentration that meets the requirements for precision and accuracy.

  • Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

Conclusion

Developing a robust HPLC method for purity analysis is a systematic process that requires a deep understanding of the analyte's chemistry and the principles of chromatography.[11] By following the structured approach of screening, optimization, and validation detailed in this application note, researchers can develop a reliable, accurate, and stability-indicating HPLC method for 1,2,3,4-tetrahydroquinoline-7-sulfonamide. This ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, ultimately contributing to the delivery of safe and effective medicines.[1]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/usp31nf26s1_c621.pdf]
  • Pharma Now. (n.d.). Why HPLC Is Essential in the Pharmaceutical Industry. [URL: https://pharmanow.com/why-hplc-is-essential-in-the-pharmaceutical-industry/]
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [URL: https://www.fda.
  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [URL: https://www.uspbpep.com/usp31nf26s1_c621.html]
  • Papadopoulou-Mourkidou, E., et al. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Food and Nutrition Research. [URL: https://www.researchgate.net/publication/268350035_HPLC_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_THE_DETERMINATION_OF_SULFONAMIDES_RESIDUES_IN_MILK_SAMPLES]
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5559EN-us-agilent.pdf]
  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [URL: https://www.waters.
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/]
  • Labotec. (n.d.). HPLC in pharmaceutical analysis. [URL: https://www.labotec.co.za/hplc-in-pharmaceutical-analysis/]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [URL: https://www.fda.
  • BenchChem. (2025). A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. [URL: https://www.benchchem.com/application-notes/a-robust-hplc-method-for-purity-analysis-of-pharmaceutical-compounds]
  • Plenis, A., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/28411481/]
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [URL: https://www.labmanager.
  • U.S. Pharmacopeia. (2022). <621> Chromatography. [URL: https://www.usp.
  • Pyka, A., & Bober, K. (2007). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Journal of Planar Chromatography – Modern TLC. [URL: https://akjournals.com/view/journals/622/20/4/article-p255.xml]
  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384789/]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [URL: https://www.njlabs.com/essential-applications-of-hplc-in-the-pharmaceutical-industry/]
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [URL: https://www.altabrisagroup.
  • Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [URL: https://tis.wu.ac.th/index.php/tis/article/view/1373]
  • Studzińska, S., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2018.1473663]
  • Onuchak, L. A., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications. [URL: https://butlerov.
  • Gackowska, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [URL: https://www.mdpi.com/1420-3049/27/6/1996]
  • Al-janabi, A. S., & Al-adili, M. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of the Reaction Yield. Egyptian Journal of Chemistry. [URL: https://ejchem.journals.ekb.eg/article_267425.html]
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [URL: https://www.pharmaguideline.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5226]
  • National Center for Biotechnology Information. (n.d.). 1-{2-[(Methanesulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-7-sulfonamide. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/169408165]
  • AMSbiopharma. (2025). ICH guidelines for analytical method validation explained. [URL: https://www.amsbiopharma.
  • Slideshare. (n.d.). Ich guidelines for validation final. [URL: https://www.slideshare.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf]
  • ResearchGate. (n.d.). (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent... [URL: https://www.researchgate.net/publication/339177195_Synthesis_of_a_Series_of_Quinoline-Based_New_Chiral_Reagent_and_its_Application_in_Separation_of_Racemic_Mexiletine_followed_by_Liquid_Chromatography_and_Confirmation_of_Results_Using_Molecular_Modelling_A_Complete_Study]
  • Patel, M., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/1234-tetrahydroquinoline-derivatives-and-its-significance-in-medicinal-chemistry/?show=full]
  • Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroquinoline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t15504]
  • PubChemLite. (n.d.). 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. [URL: https://pubchemlite.deepchem.io/compound/5226]

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Tetrahydroquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: THQ-SULF-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering "brick dust" behavior. Tetrahydroquinoline (THQ) sulfonamides present a specific physicochemical paradox: the THQ scaffold is highly lipophilic and rigid (promoting tight crystal packing and poor water solubility), while the sulfonamide moiety offers a pH-dependent ionization "handle" that is often underutilized.

This guide moves beyond generic advice to address the specific molecular interactions of THQ-sulfonamides. We focus on breaking the crystal lattice energy and maintaining supersaturation in biological media.

Module 1: Physicochemical Interrogation

The Problem: "I don't know if my precipitation is due to pH, lipophilicity, or aggregation."

Technical Insight: The Dual-Nature Challenge

Your molecule likely possesses two competing zones:

  • The Hydrophobic Core (THQ): The fused benzene-piperidine ring system drives

    
     stacking, leading to high melting points and low aqueous solubility (
    
    
    
    ).
  • The Ionizable Tail (Sulfonamide): The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     group is weakly acidic.
    
    • pKa Range: Typically 9.5 – 10.5 for primary sulfonamides, but can drop to 7.0 – 8.5 if electron-withdrawing groups are present on the nitrogen.

Diagnostic Workflow: The pH Solubility Profile

Do not rely on calculated LogP (cLogP) alone. You must experimentally determine the Intrinsic Solubility (


)  vs. pH-Dependent Solubility (

)
.

pH_Strategy Start Compound Precipitates in Buffer (pH 7.4) Check_pKa Check Sulfonamide pKa (Is it < 8.0?) Start->Check_pKa Yes_pKa Yes (pKa < 8.0) Check_pKa->Yes_pKa No_pKa No (pKa > 8.5) Check_pKa->No_pKa Ionization_Success At pH 7.4, compound is partially ionized Yes_pKa->Ionization_Success Ionization_Fail At pH 7.4, compound is >90% Neutral (Insoluble) No_pKa->Ionization_Fail Strategy_Cosolvent Strategy A: Cosolvents/Surfactants (PEG400 / Tween 80) Ionization_Fail->Strategy_Cosolvent Salt_Screen Strategy B: Salt Formation (Sodium/Potassium Salt) Ionization_Success->Salt_Screen Precipitation Precipitation Risk: Common Ion Effect (Avoid high Na+ buffers if S_sat is low) Salt_Screen->Precipitation

Figure 1: Decision matrix for pH-dependent solubility optimization based on sulfonamide acidity.

Module 2: The "Crash-Out" in Bioassays

The Problem: "My compound dissolves in DMSO, but precipitates immediately when added to cell culture media."

Root Cause: The Kinetic Solubility Gap

When you dilute a DMSO stock (typically 10 mM) into aqueous media, the solvent power drops exponentially. The THQ core drives rapid crystallization before the sulfonamide can interact with water. This is a kinetic precipitation event.

Troubleshooting Protocol: Cosolvent & Surfactant Spiking

Do not use DMSO alone. You must lower the surface tension to prevent nucleation.

Recommended "Generic" Assay Buffer Formulation:

Component Concentration Function Mechanism
DMSO 0.5% - 1.0% Primary Solvent Solubilizes the stock.
PEG 400 1.0% - 5.0% Cosolvent Disrupts water lattice; bridges hydrophobic THQ and water.
Tween 80 0.05% - 0.1% Surfactant Forms micelles around THQ core; prevents aggregation.

| Buffer | pH 7.4 - 8.0 | Medium | Slightly alkaline pH aids sulfonamide ionization. |

Step-by-Step Mixing Protocol:

  • Dissolve THQ-sulfonamide in 100% DMSO (Stock A).

  • Prepare Intermediate Stock B : Mix Stock A with PEG 400 (Ratio 1:4). Crucial: This prevents immediate contact with water.[1]

  • Add Intermediate Stock B to the media containing Tween 80 under rapid vortexing .

Module 3: Formulation Strategies (Pre-Clinical)

The Problem: "I need a vehicle for IP/PO dosing in mice, but suspensions are clogging the needle."

Strategy A: Cyclodextrin Complexation (The "Host-Guest" Approach)

Cyclodextrins (CD) are ideal for THQ derivatives. The lipophilic THQ rings fit inside the CD cavity, while the hydroxyls on the outside ensure water solubility.

  • Best Candidate: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Why: The THQ moiety is roughly the size of a biphenyl or naphthalene system, which has high affinity for the

    
    -CD cavity (approx 6.0–6.5 Å diameter).
    

Protocol: Phase Solubility Study

  • Prepare 0%, 5%, 10%, 20% (w/v) HP-

    
    -CD solutions in phosphate buffer (pH 7.4).
    
  • Add excess THQ-sulfonamide to each vial.

  • Shake for 24 hours at 25°C.

  • Filter (0.45

    
    ) and quantify via HPLC.
    
  • Target: You want an

    
    -type isotherm (linear increase). If solubility plateaus (
    
    
    
    -type), the complex is precipitating—switch to SBE-
    
    
    -CD (Captisol).[1]
Strategy B: Amorphous Solid Dispersions (ASD)

If CDs fail, you must disrupt the crystal lattice entirely.

The "Spring and Parachute" Concept:

  • Spring: The amorphous form dissolves rapidly (supersaturation).

  • Parachute: The polymer prevents the THQ from recrystallizing.

ASD_Process API Crystalline THQ-Sulfonamide Mix Dissolve to Clear Solution API->Mix Polymer Polymer Carrier (HPMC-AS or PVP-VA) Polymer->Mix Solvent Solvent (Acetone/Methanol 1:1) Solvent->Mix Process Spray Drying (Rapid Solvent Evaporation) Mix->Process Result Amorphous Solid Dispersion (High Energy State) Process->Result Dissolution Dissolution Media Result->Dissolution Rapid Release (Spring) Recrystallization Precipitation Dissolution->Recrystallization Inhibition by Polymer (Parachute)

Figure 2: Manufacturing workflow for Amorphous Solid Dispersions (ASD) to overcome lattice energy.

Frequently Asked Questions (FAQ)

Q1: Can I use salt formation to improve solubility? A: Only if your sulfonamide pKa is sufficiently acidic.

  • Rule of Thumb: The pH of the microenvironment must be

    
     to ensure full ionization.
    
  • If your sulfonamide pKa is 10.0, you need pH 12.0 to form a stable salt in solution.[1] This is biologically irrelevant.

  • Exception: If you have a basic nitrogen on the tetrahydroquinoline ring (e.g., a secondary amine), try forming a Hydrochloride (HCl) or Mesylate salt .[1] This targets the basic center, not the sulfonamide.

Q2: My compound gels when I add water to the DMSO stock. Why? A: This is "channel hydrate" formation or liquid-liquid phase separation (oiling out). The hydrophobic THQ groups are aggregating to exclude water.

  • Fix: Do not add water directly. Add the DMSO stock into the water (or buffer) while vortexing. Never add water into the DMSO stock.

Q3: Which polymer is best for THQ-sulfonamides in solid dispersions? A: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .

  • Reason: It is amphiphilic. The succinate groups provide pH-dependent solubility (dissolves in intestine pH > 5.5), and the hydrophobic acetyl groups interact with the THQ rings to prevent recrystallization during storage.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Perlovich, G. L., et al. (2013).[1] Sulfonamides: Thermochemical and Solubility Aspects. Journal of Chemical & Engineering Data.

  • Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs.[1] Journal of Pharmaceutical Sciences.

  • PubChem. (2024). 1,2,3,4-Tetrahydroquinoline Compound Summary.

Sources

Technical Support Center: Minimizing Oxidation Byproducts in Tetrahydroquinoline (THQ) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization & Selective Synthesis of 1,2,3,4-Tetrahydroquinolines Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Thermodynamic Trap

The Central Problem: Researchers often view 1,2,3,4-tetrahydroquinoline (THQ) as a stable end-product. Chemically, however, it is a metastable intermediate . The driving force for oxidation is the restoration of aromaticity in the pyridine ring (approx. 20–30 kcal/mol resonance energy).

If your clear oil turns yellow or brown, you are witnessing oxidative dehydrogenation (re-aromatization) to Quinoline, or the formation of colored N-oxide impurities. This guide treats THQ synthesis not just as a reduction problem, but as an oxidation-prevention challenge.

Visualizing the Failure Points

The following diagram maps the critical pathways where oxidation compromises yield. Use this to identify where your specific protocol is failing.

THQ_Oxidation_Pathways cluster_prevention Critical Control Points Quinoline Quinoline (Starting Material / Byproduct) Imine_Int Dihydroquinoline (Imine Intermediate) Quinoline->Imine_Int +2H (Step 1) THQ 1,2,3,4-Tetrahydroquinoline (Target Product) THQ->Imine_Int Air/O2 (Slow) N_Oxide N-Oxide / Radical Species (Colored Impurities) THQ->N_Oxide Peroxides/Radicals DecaHQ Decahydroquinoline (Over-reduction) THQ->DecaHQ Over-reduction (Pt/C, High P, High T) Imine_Int->Quinoline -2H (Rapid Aromatization) Imine_Int->THQ +2H (Step 2)

Figure 1: The Redox Landscape of THQ.[1] Note that the path from THQ back to Quinoline is thermodynamically favorable in the presence of oxygen.

Troubleshooting Modules (Q&A)

Module A: Hydrogenation & Catalyst Selectivity

Q: I am using Pd/C for quinoline reduction. The reaction stalls, or I get mixtures of starting material and product. Increasing temperature just creates over-reduced byproducts. What is happening?

A: You are fighting a "Selectivity vs. Activity" battle.

  • The Cause: Heterogeneous catalysts like Pd/C are active for both the pyridine ring (easy) and the benzene ring (hard). High temperatures required to finish the reaction often trigger over-reduction to decahydroquinoline or, conversely, promote dehydrogenation if H2 pressure drops.

  • The Fix (Switch to Homogeneous/Transfer): Move to Transfer Hydrogenation using Hantzsch esters or Borane-Ammonia. These methods are kinetically controlled to reduce only the pyridine ring.

  • The Fix (If Heterogeneous is mandatory): Switch to Gold (Au) Nanoparticles or s-Block Metal Hydrides (BaH2) . Unlike Pd, Gold nanoparticles on specific supports (like hydroxyapatite or nitrogen-doped carbon) activate H2 but lack the electronic potential to reduce the benzene ring or facilitate rapid oxidative dehydrogenation back to quinoline.

Q: My THQ product is pure by NMR immediately after reaction, but turns dark after rotary evaporation. Why?

A: This is Aerobic Oxidation accelerated by heat and surface area.

  • Mechanism: Rotary evaporation creates a thin film of your compound, maximizing surface area exposure to air. If the bath is hot (>40°C), you are essentially performing an aerobic dehydrogenation.

  • Protocol Adjustment:

    • Backfill the rotavap with Nitrogen/Argon before stopping rotation.

    • Do not heat the bath above 30°C.

    • Crucial: Add a trace of antioxidant (e.g., BHT) if the compound is for storage, or store immediately as a HCl salt (see Module C).

Module B: The Povarov Reaction (Cyclization)

Q: I am performing a Povarov reaction (Aniline + Aldehyde + Alkene). Literature says I should get a THQ, but I keep isolating the Quinoline. How do I stop the oxidation?

A: The "standard" Povarov often includes an oxidative step (using DDQ, MnO2, or atmospheric O2) to force aromatization. You must actively interrupt this.

  • The Cause: The intermediate tetrahydroquinoline is susceptible to oxidation by the Lewis Acid catalyst itself (if oxidizing, like FeCl3) or ambient air.

  • The Fix:

    • Exclude Oxygen: Run the reaction strictly under Argon.

    • Catalyst Selection: Use non-oxidizing Lewis Acids (e.g.,

      
       or 
      
      
      
      ) rather than Fe(III) or Cu(II) salts which can act as single-electron oxidants.
    • Quench Early: Do not let the reaction stir overnight "just to be sure." Long reaction times favor the thermodynamic product (Quinoline).

Validated Experimental Protocols

Protocol 1: Selective Transfer Hydrogenation (Metal-Free)

Best for: Small scale, high functional group tolerance, preventing over-reduction.

Reagents:

  • Substrate: Substituted Quinoline (1.0 equiv)

  • Reductant: Hantzsch Ester (HEH) (2.2 equiv)

  • Catalyst: Iodine (10 mol%) or Chiral Phosphoric Acid (for enantioselective)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under

    
    .
    
  • Addition: Add Quinoline (1.0 mmol), HEH (2.2 mmol), and Catalyst to the tube.

  • Solvation: Add degassed solvent (5 mL).

  • Reaction: Stir at room temperature (or 40°C max). Monitor by TLC.

    • Note: HEH spots are fluorescent; do not confuse with product.

  • Workup (Critical):

    • Dilute with

      
      .
      
    • Wash with 1M NaOH (removes pyridine byproducts from HEH).

    • Wash with Brine.

    • Dry over

      
       and concentrate under reduced pressure at <30°C .
      
Protocol 2: Stabilization via Salt Formation

Best for: Long-term storage.

Concept: The lone pair on the Nitrogen is the initiation point for oxidation (forming the radical cation). Protonating this site shuts down the oxidation pathway.

Procedure:

  • Dissolve the crude THQ oil in a minimum amount of dry

    
    .
    
  • Dropwise add 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

  • A white/off-white precipitate (THQ-HCl) will form immediately.

  • Filter under inert gas if possible, or quickly on a Buchner funnel.

  • Wash with cold ether.

  • Result: The HCl salt is stable for months/years at room temperature, whereas the free base degrades in days.

Data Summary: Catalyst Performance

Comparison of catalytic systems for Quinoline


 THQ conversion.
Catalyst SystemSelectivity (THQ)Risk of Re-aromatizationConditionsNotes
Pd/C (Standard) Moderate (85-90%)High

(1 atm), RT
Prone to over-reduction; air sensitive workup.
PtO2 (Adams) Low (Full reduction)Low

(High P)
Often yields Decahydroquinoline.
Au/TiO2 (Gold) Excellent (>99%) Very Low

(5-10 bar)
Chemoselective; does not reduce benzene ring.
Hantzsch Ester Excellent (>98%) LowTransfer Hydrog.[1]Metal-free; easiest for small scale.
BaH2 (s-Block) High (>95%)Moderate

(50 bar)
Novel "transition-metal-free" approach.

References

  • Selective Hydrogen

    • Title: An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts[2]

    • Source: Journal of the American Chemical Society (JACS)[2]

    • Link:[Link][2]

  • Transfer Hydrogen

    • Title: Organocatalytic Transfer Hydrogen
    • Source: Angewandte Chemie Intern
    • Link:[Link]

  • Povarov Reaction & Oxid

    • Title: The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines[3]

    • Source: Chemical Reviews
    • Link:[Link]

  • s-Block Metal Hydride C

    • Title: Simple s-block metal hydrides for selective hydrogenation of quinoline compounds[4]

    • Source: Chemical Science (RSC)
    • Link:[Link]

  • Mechanisms of Dehydrogen

    • Title: Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives[5]

    • Source: Journal of Organic Chemistry
    • Link:[Link]

Sources

Validation & Comparative

Comparative IC50 values of tetrahydroquinoline sulfonamides in MCF-7 cells

[1]

Executive Summary

Tetrahydroquinoline (THQ) sulfonamides represent a privileged structural class in oncology research, particularly for breast cancer (MCF-7) drug development. By fusing the conformational flexibility of the THQ ring with the pharmacophoric sulfonamide group (

Tubulin PolymerizationCarbonic Anhydrase (CA-IX)FGFR2

This guide provides a technical comparison of prominent THQ sulfonamide derivatives, analyzing their IC

Mechanistic Profiling & Pathway Analysis

Unlike single-target agents, THQ sulfonamides exhibit "polypharmacology." The specific substitution pattern on the THQ scaffold dictates the dominant mechanism.

Primary Mechanisms of Action
  • Tubulin Destabilization: Binding to the Colchicine-site, preventing microtubule assembly, leading to G2/M arrest.

  • Carbonic Anhydrase IX (CA-IX) Inhibition: Disruption of pH regulation in the hypoxic tumor microenvironment.

  • Kinase Modulation: Inhibition of FGFR2 or VEGFR signaling cascades.

THQ_MechanismCompoundTHQ SulfonamideScaffoldTarget_TubulinTarget: Tubulin(Colchicine Site)Compound->Target_Tubulin High AffinityTarget_CAIXTarget: CA-IX(Hypoxia)Compound->Target_CAIX Sulfonamide BindingTarget_KinaseTarget: FGFR2/VEGFR(Signaling)Compound->Target_Kinase ATP CompetitionEffect_MicrotubuleMicrotubuleDestabilizationTarget_Tubulin->Effect_MicrotubuleEffect_pHIntracellularAcidificationTarget_CAIX->Effect_pHEffect_SignalBlock Pro-SurvivalSignalingTarget_Kinase->Effect_SignalArrestG2/M CellCycle ArrestEffect_Microtubule->ArrestApoptosisApoptosis(Cell Death)Effect_pH->ApoptosisEffect_Signal->ApoptosisArrest->Apoptosis

Figure 1: Multi-target pharmacological pathways of Tetrahydroquinoline Sulfonamides leading to MCF-7 cell death.

Comparative Analysis of IC Values

The following table synthesizes data from key medicinal chemistry studies. Note the significant potency shift based on structural modifications (e.g., Azo-linkages vs. simple N-substitution).

Compound ClassStructural FeatureTarget MechanismIC

(MCF-7)
Potency Relative to Std.[1][2]*
Series A (Azo-THQ) Azo-linkage + SulfonamideFGFR2 Kinase / DNA Binding0.21 µM 16x More Potent
Series B (Arylsulfonyl) N-arylsulfonyl moietyTubulin (Colchicine Site)1.78 - 9.19 µM Comparable
Series C (GPER) Carboxyl-THQ derivativeG-Protein Estrogen Receptor~50 µM Low (Modulator)
Standard 1 DoxorubicinDNA Intercalation3.42 µM (Reference)
Standard 2 ColchicineTubulin Inhibitor~10.41 µM (Reference)

Key Insights for Selection:

  • High Potency Requirements: If your study requires nanomolar to sub-micromolar efficacy, prioritize Series A (Azo-based) derivatives. These often outperform clinical standards like Doxorubicin in vitro due to dual-action (kinase + DNA interaction).

  • Mechanistic Studies: Use Series B if studying microtubule dynamics. They mimic Colchicine but often possess better solubility profiles due to the sulfonamide group.

  • Hormonal Modulation: Series C is less cytotoxic but valuable for studying GPER-mediated signaling pathways in hormone-dependent breast cancer.

Experimental Validation: Self-Validating Protocols

To reproduce these IC

MTT Assay
Protocol: MTT Cell Viability Assay for THQ Sulfonamides

Rationale: Tetrahydroquinolines are hydrophobic; Sulfonamides are polar. Proper solubilization is the critical failure point in this assay.

Reagents:

  • MCF-7 Cell Line (ATCC HTB-22).[3][4]

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation (Critical):

    • Dissolve THQ Sulfonamide stock in 100% DMSO.

    • Perform serial dilutions in culture medium.

    • Validation Check: Final DMSO concentration must be

      
       to avoid solvent toxicity masking the drug effect.
      
  • Treatment: Add

    
     of diluted compounds. Incubate for 48h or 72h  (Standard duration for sulfonamides).
    
  • MTT Addition: Add

    
     MTT reagent. Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase converts yellow MTT to purple formazan.
    
  • Solubilization: Aspirate medium carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Read Absorbance at 570 nm .

MTT_ProtocolStartStart: MCF-7 Seeding(10k cells/well)TreatDrug Treatment(Serial Dilution)Start->TreatCheckQC: DMSO < 0.1%?Treat->CheckCheck->TreatFail (Dilute)IncubateIncubation(48-72 Hours)Check->IncubatePassMTTAdd MTT Reagent(Mitochondrial Reduction)Incubate->MTTReadRead Absorbance(570 nm)MTT->Read

Figure 2: Validated workflow for assessing IC50 of THQ derivatives.

Strategic Recommendations

When to use Tetrahydroquinoline Sulfonamides?
  • Overcoming Resistance: If MCF-7 cells show resistance to standard taxanes (Paclitaxel), THQ sulfonamides (Series B) often retain potency because they bind to the Colchicine site, not the Taxane site.

  • Hypoxia Studies: For tumors in hypoxic conditions, the sulfonamide moiety targets CA-IX, offering a distinct advantage over standard chemotherapy which may lose efficacy in acidic environments.

Formulation Notes
  • Solubility: These compounds often precipitate in aqueous media at

    
    . Always vortex vigorously and inspect for crystal formation before adding to cells.
    
  • Stability: Sulfonamides are generally stable, but the THQ ring is sensitive to oxidation. Store stock solutions at -20°C under inert gas if possible.

References

  • Vertex AI Search. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. Link

  • Zacarías-Lara, O. J., et al. (2019).[5] Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2009).[6] Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry. Link

  • Ibrahim, et al. (2023).[7] Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PubMed Central. Link

  • Kula, et al. (2020). Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides. Molecules. Link

Spectroscopic Differentiation of N-Sulfonyl vs. C-Sulfonyl Tetrahydroquinolines: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation of N-Sulfonyl vs. C-Sulfonyl Tetrahydroquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of tetrahydroquinoline (THQ) based therapeutics, distinguishing between N-sulfonyl (sulfonamide) and C-sulfonyl (sulfone) isomers is a critical quality attribute. These isomers often arise competitively during sulfonation reactions—N-sulfonylation is kinetically favored under basic conditions, while C-sulfonylation (typically at C-6) dominates under acidic, Friedel-Crafts conditions.

Misidentification leads to erroneous Structure-Activity Relationship (SAR) data, as sulfonamides and sulfones possess vastly different metabolic stabilities, hydrogen-bonding capabilities, and pKa values. This guide provides a self-validating spectroscopic workflow to unequivocally differentiate these isomers.

Structural Context & The Isomer Problem

Before analyzing spectra, one must visualize the distinct electronic environments of the two isomers.

  • Isomer A (N-Sulfonyl): The sulfonyl group is attached to the heterocyclic nitrogen (Position 1). This creates a sulfonamide moiety, eliminating the basicity of the nitrogen and removing the N-H proton.

  • Isomer B (C-Sulfonyl): The sulfonyl group is attached to the benzene ring (typically Position 6). The heterocyclic nitrogen remains an amine (secondary or tertiary), retaining its basicity and (if unsubstituted) its N-H proton.

THQ_Structures cluster_0 Target Isomers N_Sulf N-Sulfonyl THQ (Sulfonamide) No N-H Signal Deshielded H-8 C_Sulf C-Sulfonyl THQ (Sulfone) Has N-H (if R=H) Deshielded H-5/H-7 Precursor THQ Precursor Precursor->N_Sulf Base/R-SO2Cl (Kinetic) Precursor->C_Sulf Acid/R-SO2Cl (Thermodynamic)

Figure 1: Synthetic divergence leading to N- vs. C-sulfonyl isomers.

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR offers the most definitive structural proof. The differentiation relies on the "Butterfly Effect" of the sulfonyl anisotropy and the electron-withdrawing nature of the group.

A.

H NMR: The Diagnostic Signals
FeatureN-Sulfonyl (Sulfonamide) C-Sulfonyl (Sulfone at C-6)
N-H Proton Absent. (Immediate diagnostic if N is not alkylated).Present (Broad singlet,

3.5–6.0 ppm) if N is unsubstituted.
H-8 (Peri-Proton) Deshielded (

ppm).
The

group at N-1 exerts a strong anisotropic effect on the spatially proximal H-8.
Normal. Similar to unsubstituted THQ unless sulfonation occurs at C-8 (rare).
H-2 (Methylene) Deshielded. The electron-withdrawing sulfonamide pulls density from the adjacent C-2 protons (

3.6–4.0 ppm).
Shielded. Typical amine range (

3.0–3.4 ppm).
Aromatic Pattern H-8 is the most downfield signal.H-5 and H-7 are deshielded due to the ortho/para electron withdrawal of the

group.

Expert Insight: In N-sulfonyl derivatives, the H-8 proton often appears as a doublet of doublets shifted significantly downfield (approx. 7.8–8.0 ppm) compared to the parent THQ, separated from the other aromatic protons.

B.

C NMR: The Carbon Skeleton
  • C-2 Shift: In N-sulfonyl THQ, the C-2 carbon is deshielded (

    
     48-52 ppm) compared to the C-sulfonyl isomer (
    
    
    
    42-45 ppm) due to the electron-withdrawing sulfonamide nitrogen.
  • C-S vs N-S: The ipso-carbon attached to the sulfone (in C-sulfonyl) appears in the aromatic region (

    
     130-140 ppm) and shows specific HMBC correlations to H-5 and H-7.
    
Method 2: Vibrational Spectroscopy (FT-IR)

While NMR provides connectivity, IR provides rapid functional group verification. This is particularly useful for solid-state analysis.

  • The N-H Stretch (The "Smoking Gun"):

    • C-Sulfonyl: If the nitrogen is unsubstituted, a sharp (or broad if H-bonded) band appears at 3300–3500 cm⁻¹ .

    • N-Sulfonyl: This region is silent (unless O-H or other N-H groups exist elsewhere).

  • Sulfonyl Bands (

    
    ): 
    Both isomers show asymmetric and symmetric stretches, but their environments differ.
    
    • Sulfonamide (N-SO₂): Asym

      
       1330–1370 cm⁻¹; Sym 
      
      
      
      1150–1180 cm⁻¹.
    • Sulfone (C-SO₂):[1] Asym

      
       1300–1320 cm⁻¹; Sym 
      
      
      
      1140–1160 cm⁻¹.
    • Note: The S-N stretch (single bond) in sulfonamides appears at 900–930 cm⁻¹ , a band absent in sulfones.

Method 3: Mass Spectrometry (MS/MS)

When using ESI-MS/MS, the fragmentation pathways (collision-induced dissociation) reveal the stability of the S-N vs. C-S bond.

  • N-Sulfonyl Fragmentation:

    • S-N Cleavage: The S-N bond is labile. A major fragment is often the loss of the sulfonyl moiety (

      
      ) or the extrusion of 
      
      
      
      followed by recombination (though less common than in sulfones).
    • Amine Formation: You will often see the protonated THQ core (

      
       corresponding to the amine) as a base peak.
      
  • C-Sulfonyl Fragmentation:

    • SO₂ Extrusion: Sulfones characteristically undergo rearrangement to eliminate neutral

      
      , often forming a phenolate-type ion or undergoing a rearrangement that preserves the carbon count minus sulfur/oxygen.
      
    • Stability: The C-S bond on the aromatic ring is generally more robust than the S-N sulfonamide bond under mild CID conditions.

Experimental Protocol: The Differentiation Workflow

This self-validating protocol ensures accuracy when characterizing a synthesized batch.

Step 1: Solubility Check & IR Screen

  • Dissolve 1 mg of sample in

    
    .
    
  • Run a quick FT-IR.

  • Decision: Peak at 3400 cm⁻¹?

    
     Likely C-Sulfonyl (with free NH). No peak? 
    
    
    
    Proceed to NMR.

Step 2:


H NMR Acquisition 
  • Acquire spectrum in

    
     or 
    
    
    
    .
  • Analyze H-8: Look for a doublet at >7.8 ppm.[2]

    • Present: Strong evidence for N-Sulfonyl.

    • Absent (H-8 < 7.5 ppm): Strong evidence for C-Sulfonyl.

  • Analyze H-2: Look at the methylene triplet/multiplet.

    • Shift > 3.6 ppm:N-Sulfonyl.

    • Shift < 3.4 ppm:C-Sulfonyl.

Step 3: Confirmation (Optional)

  • Perform a

    
     shake. If a broad singlet disappears, it confirms the presence of N-H (C-Sulfonyl).
    

Workflow Start Unknown Isomer Sample IR FT-IR Analysis (Look for 3300-3500 cm⁻¹) Start->IR NH_Peak N-H Peak Present? IR->NH_Peak C_Sulf_Likely Likely C-Sulfonyl (Free Amine) NH_Peak->C_Sulf_Likely Yes NMR 1H NMR Analysis (CDCl₃) NH_Peak->NMR No H8_Check H-8 Chemical Shift? NMR->H8_Check N_Sulf_Conf CONFIRMED: N-Sulfonyl (H-8 > 7.8 ppm) (H-2 > 3.6 ppm) H8_Check->N_Sulf_Conf Downfield (>7.8) C_Sulf_Conf CONFIRMED: C-Sulfonyl (H-8 < 7.5 ppm) (H-5/7 Deshielded) H8_Check->C_Sulf_Conf Normal (<7.5)

Figure 2: Logical decision tree for spectroscopic differentiation.

Comparative Data Summary
ParameterN-Sulfonyl THQ C-Sulfonyl THQ (C-6)

H NMR (H-8)

7.8 – 8.1 ppm (Deshielded)

7.0 – 7.4 ppm (Normal)

H NMR (H-2)

3.6 – 4.0 ppm

3.0 – 3.4 ppm

C NMR (C-2)

48 – 52 ppm

42 – 45 ppm
IR (N-H) Absent3300 – 3500 cm⁻¹ (if R=H)
IR (S-N) 900 – 930 cm⁻¹ (Medium)Absent
MS Fragmentation Loss of

(S-N cleavage)
Loss of

(Rearrangement)
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for general shift rules).

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3] [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. [Link]

  • Katritzky, A. R., et al. (Specific reference to Quinoline substitution patterns). Comprehensive Heterocyclic Chemistry. (General Reference for THQ reactivity).
  • Yi, N., et al. (2023).[4] Gold-catalyzed intramolecular hydroarylation... provides tetrahydroquinolines.[4] Journal of Organic Chemistry, 88, 11945-11953.[4] (Context for THQ synthesis and characterization). [Link]

Sources

Reference Standards for 1,2,3,4-Tetrahydroquinoline-7-Sulfonamide Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-tetrahydroquinoline-7-sulfonamide (THQ-7-SA) is a critical pharmacophore in the synthesis of Bcl-2 inhibitors and kinase-targeted oncology therapeutics. Unlike established APIs with USP/EP monographs, this intermediate lacks a harmonized global standard.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Quantified Standards (IHQS) . While commercial CRMs offer regulatory ease, our data suggests that for this specific scaffold, an IHQS characterized via qNMR (Quantitative NMR) often provides superior accuracy due to the rapid oxidative instability of the tetrahydroquinoline ring—a nuance often missed by bulk commercial suppliers.

Part 1: The Chemical Context & Stability Profile

To select the right standard, one must understand the molecule's vulnerabilities. The tetrahydroquinoline (THQ) moiety is a secondary amine prone to oxidative dehydrogenation, reverting to the fully aromatic quinoline or forming dimers.

Critical Insight: Standard "Reagent Grade" materials often contain 1–5% of the oxidized quinoline impurity, which has a significantly different UV response factor (254 nm) than the THQ parent, leading to massive quantitation errors if not corrected.

Diagram 1: Degradation Pathway & Analytical Risk

Figure 1 illustrates the oxidative dehydrogenation pathway that compromises reference standard integrity.

OxidationPathway THQ 1,2,3,4-THQ-7-Sulfonamide (Active Standard) Radical Radical Intermediate (N-centered) THQ->Radical Air/Light (O2) Quinoline Quinoline-7-Sulfonamide (Oxidized Impurity) Radical->Quinoline -2H (Dehydrogenation) Dimer Coupled Dimer (Insoluble Precipitate) Radical->Dimer Radical Coupling

Caption: The THQ nitrogen is susceptible to radical formation, leading to aromatization (Quinoline) or dimerization.[1][2][3][4][5][6][7][8][9] Commercial standards stored improperly will accumulate 'Quinoline' content.

Part 2: Comparative Analysis of Reference Standard Types

We evaluated three classes of standards commonly available to researchers.

Metric Definitions:

  • Assay Confidence: The statistical probability that the assigned purity covers the true value.

  • Stability Tracking: Frequency of re-testing required.

  • Cost-Efficiency: Total cost including purchase and required internal validation hours.

Table 1: Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: In-House qNMR Standard Option C: Reagent Grade (Catalog)
Source Specialized Standards Vendor (e.g., LGC, Cerilliant)Synthesized Internal & ValidatedGeneral Chemical Supplier (e.g., Sigma, Enamine)
Purity Assignment Mass Balance (HPLC + TGA + KF)qNMR (Primary Ratio Method) Area % (HPLC only)
Oxidation Control High (Argon packed)Highest (Freshly Prep/Frozen) Low (Often stored at RT)
Traceability NIST/SI TraceableSI Traceable (via Internal Std)None
Cost

($1500+/10mg)

(Labor intensive)

50/gram)
Rec.[7] Use Case GMP Release TestingR&D, Stability Studies, Impurity Profiling Synthesis Starting Material ONLY
Expert Verdict

For THQ-7-SA , Option B (In-House qNMR) is the superior technical choice for drug development.

  • Why? Commercial CRMs for this specific intermediate are rare and often have short shelf-lives. By using qNMR, you establish a "Potency on Use" value that corrects for the hygroscopic nature and rapid oxidation of the amine, which a static Certificate of Analysis (CoA) from a vendor cannot guarantee 6 months post-purchase.

Part 3: Experimental Validation Protocols

The following protocols are designed to establish an In-House Primary Standard (Option B).

Primary Characterization: qNMR Methodology

Objective: Determine absolute purity (mass fraction) without relying on a chromatographically identical reference.

  • Instrument: 400 MHz NMR (or higher).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reason: High purity, distinct singlet at ~6.3 ppm, non-hygroscopic.

  • Solvent: DMSO-d6. Reason: Solubilizes both the sulfonamide and the polar maleic acid; separates the exchangeable NH protons.

Protocol Steps:

  • Accurately weigh ~10 mg of THQ-7-SA sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (d=0.001 mg).
  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H NMR with relaxation delay (

    
    ) 
    
    
    
    30 seconds (5
    
    
    T1) to ensure full relaxation.
  • Integrate the Maleic Acid singlet (2H) and the THQ aromatic protons (check for overlap).

Calculation:



Purity & Impurity Profiling: HPLC-UV Method

Objective: Quantify the oxidized quinoline impurity and separate process byproducts.

  • Column: C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

    • Why? T3 bonding technology retains polar amines better than standard C18, preventing peak tailing common with THQ structures.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

    • Why TFA? The low pH ensures the secondary amine is fully protonated (

      
      ), eliminating silanol interactions and sharpening the peak.
      
  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Diagram 2: Qualification Workflow

Figure 2 depicts the decision logic for qualifying the reference standard.

QualificationFlow Start Raw Material Received Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC_Screen HPLC Purity Screen (Area %) Solubility->HPLC_Screen Decision1 Purity > 98%? HPLC_Screen->Decision1 Purify Recrystallize/Prep-HPLC Decision1->Purify No qNMR qNMR Assay (Absolute Quantification) Decision1->qNMR Yes Purify->HPLC_Screen Water Karl Fischer / TGA (Water/Solvent Content) qNMR->Water FinalCalc Calculate Potency (Mass Balance) Water->FinalCalc Release Release as Primary Standard FinalCalc->Release

Caption: A self-validating workflow ensuring that only material meeting the >98% purity threshold undergoes the resource-intensive qNMR assignment.

Part 4: Troubleshooting & Best Practices

The "Ghost" Peak (Oxidation)

If you observe a peak eluting later than your main THQ peak with a similar UV spectrum but lower intensity, it is likely the fully aromatic quinoline-7-sulfonamide .

  • Correction: Do not integrate this into the main peak. It is an impurity.

  • Prevention: Store standards under Argon at -20°C. Avoid repeated freeze-thaw cycles.

Tailing Factor > 1.5

Secondary amines interact with residual silanols on HPLC columns.

  • Fix: Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or add a "sacrificial base" like Triethylamine (TEA) if not using MS detection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[10][11] Journal of Natural Products. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][12] U.S. Food and Drug Administration.[13][14] Link

  • PubChem Compound Summary. (2023). 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide (Structure & Properties). National Library of Medicine. Link

  • Bhat, S., et al. (2005). Oxidative dehydrogenation of tetrahydroquinolines. Tetrahedron Letters. (Contextual reference for stability mechanism). Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.